Zilpaterol-d7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9S,10S)-10-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19)/t11-,13-/m0/s1/i1D3,2D3,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTCZWJCLIRCOJ-FNKPLXHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N[C@H]1CCN2C3=C([C@@H]1O)C=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Data Presentation: Isotopic and Chemical Purity Specifications
An In-Depth Technical Guide to the Isotopic Purity of Zilpaterol-d7
For researchers, scientists, and drug development professionals utilizing this compound, a precise understanding of its isotopic purity is paramount for ensuring experimental accuracy and reliability. This deuterated analog of Zilpaterol is frequently employed as an internal standard for the quantification of Zilpaterol in various matrices by mass spectrometry (MS).[1] The efficacy of an internal standard is fundamentally dependent on its chemical and isotopic purity. This guide provides a comprehensive overview of the isotopic purity of commercially available this compound, details the experimental protocols for its verification, and offers context through its biological mechanism.
The isotopic and chemical purity of this compound can vary between suppliers and even between different batches from the same supplier. The data presented below is compiled from publicly available product information. It is crucial for researchers to consult the certificate of analysis for the specific lot they are using.
| Supplier | Purity Specification | Method | Reference |
| Cayman Chemical | ≥99% deuterated forms (d1-d7); ≤1% d0 | Not Specified | [1][2] |
| Chemical Purity: ≥95% | Not Specified | [1] | |
| HPLC Purity: 99.4% | HPLC | [2] | |
| Santa Cruz Biotechnology | Purity: ≥95% | Not Specified | [3] |
| Clearsynth | Purity by HPLC: 95.40% | HPLC | [4] |
Deuterium Incorporation : This value, often expressed as "≥99% deuterated forms (d1-d7)," indicates the percentage of the compound that contains at least one deuterium atom. The specification "≤1% d0" refers to the maximum allowable percentage of the unlabeled Zilpaterol compound.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds is a critical quality control step.[5] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.[5]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for assessing isotopic purity by differentiating and quantifying the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).[6]
Methodology:
-
Sample Preparation : A stock solution of this compound is prepared in a suitable solvent, such as methanol or DMSO.[1]
-
Chromatographic Separation (LC-MS) : The sample is introduced into a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer. The LC step separates the analyte from any potential impurities. A typical method would involve a C18 column with a gradient elution using mobile phases like water and acetonitrile with formic acid.
-
Mass Spectrometric Analysis : The eluent is ionized, commonly using electrospray ionization (ESI), and the ions are transferred to the mass analyzer (e.g., Orbitrap or TOF).[6] The mass spectrometer is operated in full scan mode to detect the molecular ions of this compound and its isotopologues.
-
Data Analysis : The isotopic distribution is determined by extracting the ion currents for the unlabeled compound (d0) and all deuterated forms (d1 through d7). The isotopic purity is calculated based on the relative abundance of these H/D isotopolog ions.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides information on the overall isotopic distribution, NMR spectroscopy is invaluable for confirming the positions of the deuterium labels and the structural integrity of the molecule.[5]
Methodology:
-
Sample Preparation : A sufficient amount of the this compound sample is dissolved in a suitable deuterated NMR solvent (e.g., DMSO-d6, Methanol-d4).
-
Data Acquisition : ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) spectra are acquired.
-
Spectral Analysis : In the ¹H NMR spectrum, the absence or reduction in the intensity of signals corresponding to the positions of deuteration confirms successful labeling. The ²H NMR spectrum will show signals at the chemical shifts where deuterium has been incorporated. By comparing the integrals of the signals in the ¹H spectrum, the relative percentage of isotopic purity can be estimated.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining isotopic purity and the biological signaling pathway of Zilpaterol.
Caption: Workflow for Isotopic Purity Determination using LC-MS/MS.
Caption: Simplified Signaling Pathway of Zilpaterol.
Application Context: Zilpaterol's Mechanism of Action
Zilpaterol is a synthetic β2-adrenergic agonist.[7] Its mechanism of action involves binding to and activating β-adrenergic receptors, primarily in muscle and fat tissues.[8] This activation stimulates the production of cyclic AMP (cAMP) via adenylate cyclase, which in turn activates Protein Kinase A (PKA).[1] The downstream effects include an increase in protein synthesis in skeletal muscle and a reduction in lipogenesis (fat synthesis), leading to an overall increase in muscle mass and a decrease in fat deposition.[8][9] This repartitioning effect is the basis for its use in the cattle industry to improve feed efficiency and carcass leanness.[8] In a research context, this compound serves as an ideal internal standard for quantifying the parent compound in studies investigating its pharmacokinetics, metabolism, or presence in biological and environmental samples.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. clearsynth.com [clearsynth.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zilpaterol - Wikipedia [en.wikipedia.org]
- 8. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle | PLOS One [journals.plos.org]
- 9. Zilpaterol hydrochloride alters abundance of β-adrenergic receptors in bovine muscle cells but has little effect on de novo fatty acid biosynthesis in bovine subcutaneous adipose tissue explants - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Zilpaterol-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Zilpaterol-d7, a deuterated isotopologue of the β2-adrenergic agonist Zilpaterol. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound for its use as an internal standard in analytical methods, particularly in mass spectrometry-based assays.
Introduction
Zilpaterol is a β2-adrenergic agonist used to increase lean body mass and improve feed efficiency in livestock.[1][2] this compound is a stable isotope-labeled version of Zilpaterol, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium.[3][4] This isotopic labeling makes it an ideal internal standard for the quantification of Zilpaterol in various biological matrices, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[4][5][6] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₂D₇N₃O₂ | [4][8][9] |
| Molecular Weight | 268.36 g/mol | [3][8][9] |
| Exact Mass | 268.191664079 Da | [3] |
| CAS Number | 1217818-36-4 | [4][9][10] |
| Appearance | Solid | [7] |
| Purity | ≥95% | [7][8] |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d7) | [4][5][7][10] |
| Solubility | Slightly soluble in methanol and DMSO | [7] |
| Storage | -20°C | [7][9] |
Synthesis of this compound
A general synthesis of Zilpaterol starts from 4,5,6,7-tetrahydro-6-hydroxyimino-imidazo[4,5,1-jk]-[11]benzazepine-2,7 (1H,6H)-dione. This intermediate is then subjected to enamidation, hydrogenation reduction, salt formation, and crystallization to yield Zilpaterol.[]
The logical point for the introduction of the deuterium-labeled isopropyl group would be during the reductive amination step, where the primary amine of the Zilpaterol backbone is reacted with a deuterated ketone (acetone-d6) in the presence of a reducing agent. The additional deuterium atom is likely introduced through exchange during the reaction or by using a deuterated reducing agent.
Below is a diagram illustrating a plausible synthetic workflow for this compound.
Caption: Plausible synthetic workflow for this compound.
Characterization of this compound
The characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is not publicly available, a Certificate of Analysis for a commercial standard indicates that the NMR spectrum "conforms" to the expected structure.[10] In a ¹H NMR spectrum of this compound, the signals corresponding to the isopropyl protons would be absent, confirming the successful deuteration at this position. The remaining signals of the molecule's backbone would be consistent with the structure of Zilpaterol.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for characterizing this compound, confirming its molecular weight and providing information about its fragmentation pattern.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common technique for the analysis of Zilpaterol and its deuterated analogue.[11] In positive electrospray ionization (ESI+) mode, this compound will exhibit a protonated molecule [M+H]⁺ at m/z 269.2, which is 7 mass units higher than that of unlabeled Zilpaterol (m/z 262.2).
The fragmentation of Zilpaterol in MS/MS typically involves the loss of water and subsequent cleavages. For Zilpaterol, major fragment ions are observed at m/z 244.18 and 185.10.[11] It is expected that this compound would show a corresponding shift in the mass of fragments containing the deuterated isopropyl group.
The following table summarizes the expected and reported mass spectral data for Zilpaterol and this compound.
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Reference |
| Zilpaterol | 262.19 | 244.18, 185.10 | [11] |
| This compound | 269.2 | Expected fragments shifted by +7 Da | Inferred |
An experimental workflow for the analysis of this compound using LC-MS/MS is depicted below.
Caption: Experimental workflow for LC-MS/MS analysis.
Application as an Internal Standard
This compound is primarily used as an internal standard for the quantitative analysis of Zilpaterol in various samples, including biological tissues and animal feed.[4][5][7] The co-extraction and co-analysis of the deuterated standard with the native analyte allows for the correction of analytical variability, leading to highly accurate and reliable results.
Experimental Protocol for Sample Analysis
The following is a generalized protocol for the determination of Zilpaterol using this compound as an internal standard. Specific parameters may need to be optimized depending on the matrix and instrumentation.
1. Sample Preparation:
- Homogenize the sample matrix (e.g., tissue, feed).
- Spike the homogenized sample with a known amount of this compound solution.
- Perform extraction using an appropriate solvent (e.g., acetonitrile, ethyl acetate).
- Clean up the extract using solid-phase extraction (SPE) to remove interfering substances.
- Evaporate the solvent and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
- Inject the reconstituted sample into an LC-MS/MS system.
- Separate the analytes using a suitable C18 column with a gradient elution of mobile phases such as acetonitrile and water with formic acid or ammonium acetate.
- Detect the precursor and product ions for both Zilpaterol and this compound using Multiple Reaction Monitoring (MRM) mode.
3. Quantification:
- Construct a calibration curve by plotting the ratio of the peak area of Zilpaterol to the peak area of this compound against the concentration of Zilpaterol standards.
- Determine the concentration of Zilpaterol in the unknown samples by interpolating their peak area ratios on the calibration curve.
The relationship between the analyte, internal standard, and the analytical process is illustrated in the diagram below.
Caption: Logic of quantification using an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Zilpaterol in a variety of matrices. This technical guide has provided a comprehensive overview of its synthesis, characterization, and application. While a detailed, publicly available synthesis protocol remains elusive, a plausible synthetic route has been proposed based on established chemical principles. The characterization data, primarily from mass spectrometry, confirms its identity and suitability as an internal standard. The provided experimental workflows and logical diagrams offer a clear understanding of the synthesis and analytical processes involving this compound, making this guide a valuable resource for researchers and professionals in the field.
References
- 1. This compound | β adrenergic receptor agonist | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C14H19N3O2 | CID 131698902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Applications - CAT N°: 22903 [bertin-bioreagent.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. nucleus.iaea.org [nucleus.iaea.org]
- 9. clearsynth.com [clearsynth.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]
The Role of Zilpaterol-d7 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Zilpaterol-d7 when used as an internal standard in quantitative analytical methods. It is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals who utilize mass spectrometry-based techniques for the detection and quantification of Zilpaterol.
Core Principles: The Mechanism of Action of a Deuterated Internal Standard
This compound serves as an ideal internal standard for the quantification of Zilpaterol in various biological matrices.[1][2][3] Its efficacy is rooted in the principles of isotope dilution mass spectrometry (IDMS). The "mechanism of action" in this context is not pharmacological but rather physicochemical and analytical.
Stable isotopically labeled (SIL) compounds, such as deuterated molecules, are considered the gold standard for internal standards in mass spectrometry.[4] This is because they exhibit nearly identical chemical and physical properties to the unlabeled analyte of interest.[4] this compound, a deuterium-labeled version of Zilpaterol[5], is therefore an exemplary internal standard for quantitative analysis.
The core of its function lies in its ability to mimic the behavior of the native Zilpaterol throughout the entire analytical process, from sample preparation to detection. This includes:
-
Extraction Efficiency: this compound will have a comparable extraction recovery to Zilpaterol from the sample matrix.
-
Chromatographic Co-elution: Due to its similar polarity and chemical structure, this compound co-elutes with Zilpaterol during chromatographic separation. This is crucial for compensating for matrix effects.[6]
-
Ionization Efficiency: Both Zilpaterol and this compound will experience similar ionization suppression or enhancement in the mass spectrometer's ion source.
By adding a known concentration of this compound to a sample, any variations or losses during the analytical workflow will affect both the analyte and the internal standard proportionally. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z) due to the presence of deuterium atoms in this compound. The quantification is then based on the ratio of the analyte signal to the internal standard signal, which remains constant even if the absolute signal intensities fluctuate. This significantly improves the accuracy, precision, and reproducibility of the analytical method.[6][7]
Experimental Protocols and Data
The use of this compound as an internal standard is prevalent in methods for detecting Zilpaterol residues in various matrices, particularly in animal-derived food products.
Sample Preparation and Extraction
A common workflow for the analysis of Zilpaterol in tissue samples involves the following steps:
-
Homogenization: The tissue sample (e.g., muscle, liver, kidney) is homogenized.[8][9]
-
Fortification: A known amount of this compound internal standard is added to the homogenized sample.[8]
-
Extraction: The sample is extracted using an organic solvent, often methanol or acetonitrile.[8][9] In some methods, a liquid-liquid extraction is also employed.[10]
-
Purification: The extract is purified to remove interfering matrix components. This is commonly achieved through solid-phase extraction (SPE).[8][9][10]
Chromatographic and Mass Spectrometric Analysis
The purified extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: Separation is typically performed on a C18 reversed-phase column.[7][10] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is used.[7][10]
-
Mass Spectrometry: Detection is achieved using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in positive ion mode.[8] Specific precursor-to-product ion transitions (m/z) are monitored for both Zilpaterol and this compound to ensure selectivity and accurate quantification. For Zilpaterol, common ions monitored are m/z 244 and 185.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies that have utilized this compound as an internal standard for the quantification of Zilpaterol.
| Parameter | Matrix | Method | Value | Reference |
| Limit of Quantification (LOQ) | Meat | LC-MS/MS | 0.2 µg/kg | [7] |
| Limit of Quantification (LOQ) | Beef | LC-MS/MS | 0.2 µg/kg | [10] |
| Limit of Quantification (LOQ) | Ractopamine in Meat | LC-MS/MS | 0.4 µg/kg | [7] |
| Analyte | Matrix | Spiked Concentration | Average Recovery (%) | Reference |
| Zilpaterol | Meat | Not Specified | 94.1 - 120.0 | [7] |
| Clenbuterol | Meat | Not Specified | 109.1 - 118.3 | [7] |
| Ractopamine | Meat | Not Specified | 95.3 - 109.0 | [7] |
| Zilpaterol | Beef | 0.4 µg/kg | 100.9 - 108.5 (intra-day) | [10] |
| Zilpaterol | Beef | 0.4 µg/kg | 103.3 - 104.5 (inter-day) | [10] |
Visualizations
Logical Relationship of an Internal Standard
References
- 1. This compound - Applications - CAT N°: 22903 [bertin-bioreagent.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. R-Zilpaterol-d7 | TargetMol [targetmol.com]
- 6. texilajournal.com [texilajournal.com]
- 7. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]
The Metabolic Journey of Zilpaterol-d7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zilpaterol is a β2-adrenergic agonist approved for use in cattle to enhance growth performance and carcass leanness[2]. Its mechanism of action involves binding to β2-adrenergic receptors, primarily in muscle and adipose tissues, initiating a signaling cascade that leads to increased protein synthesis and decreased lipogenesis[3][4]. Understanding the metabolic fate of Zilpaterol is crucial for assessing its safety, determining withdrawal periods in food-producing animals, and developing accurate analytical methods for residue monitoring. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of Zilpaterol, with the understanding that this information is directly applicable to its deuterated analogue, Zilpaterol-d7.
Absorption and Distribution
Following oral administration, Zilpaterol is readily absorbed. In cattle, it is administered as a feed additive[2]. Studies in various animal models, including rats and cattle, demonstrate systemic distribution of the compound. The highest concentrations of Zilpaterol and its metabolites are typically found in the organs of metabolism and excretion, namely the liver and kidneys[2].
Metabolism: The Biotransformation of Zilpaterol
The metabolism of Zilpaterol is qualitatively and quantitatively similar across species studied, including rats, swine, and cattle[1]. The primary biotransformation pathways involve oxidation and dealkylation.
Major Metabolites
Two major metabolites of Zilpaterol have been identified[1]:
-
Deisopropyl-Zilpaterol: Formed through the removal of the isopropyl group.
-
Hydroxy-Zilpaterol: Formed through the hydroxylation of the Zilpaterol molecule.
Unchanged parent Zilpaterol is also a significant component of the residues found in tissues and excreta[1].
Metabolic Pathway of Zilpaterol
The metabolic transformation of Zilpaterol primarily occurs in the liver. The following diagram illustrates the proposed metabolic pathway.
Caption: Proposed metabolic pathway of Zilpaterol.
Excretion
Zilpaterol and its metabolites are primarily eliminated from the body through urine, with a smaller proportion excreted in the feces[1]. The parent compound, Zilpaterol, is the main substance excreted in the urine of cattle, swine, and rats[1].
Quantitative Data on Zilpaterol Metabolism
The following tables summarize the quantitative data on the excretion and tissue residue depletion of Zilpaterol. This data is derived from studies using radiolabeled Zilpaterol ([14C]Zilpaterol) to trace its fate in biological systems.
Table 1: Excretion of [14C]Zilpaterol in Cattle (Steers) Following a Single Oral Dose
| Time Post-Dose | Route of Excretion | Mean % of Administered Dose |
| 8 days | Urine | 88.2[1] |
| 8 days | Feces | 8.7[1] |
| Total | 96.9 [1] |
Table 2: Tissue Residue Depletion of Zilpaterol in Sheep Following Dietary Administration for 10 Days
| Withdrawal Period | Liver (ng/g) | Kidney (ng/g) | Muscle (ng/g) |
| 0 days | 29.3[5] | 29.6[5] | 13.3[5] |
| 2 days | 1.5[5] | 1.10[5] | 0.86[5] |
| 5 days | 0.13[5] | 0.09[5] | 0.12[5] |
| 9 days | 0.10[5] | Below Detection Limit | 0.08[5] |
Experimental Protocols
Accurate quantification of Zilpaterol and its metabolites is essential for regulatory monitoring and research. The following sections outline a typical experimental workflow for the analysis of Zilpaterol residues in biological matrices.
Experimental Workflow for Tissue Residue Analysis
Caption: General workflow for Zilpaterol residue analysis in tissues.
Detailed Methodology for LC-MS/MS Analysis of Zilpaterol in Muscle Tissue
This protocol is a synthesized example based on common practices described in the literature[4][6].
1. Sample Preparation:
- Weigh 5 g of homogenized muscle tissue into a 50 mL centrifuge tube.
- Add a known concentration of this compound internal standard solution.
- Add 10 mL of a suitable extraction solvent (e.g., acetonitrile or ethyl acetate).
- Homogenize the sample for 1 minute using a high-speed homogenizer.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Collect the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup:
- Condition an SPE cartridge (e.g., C18) with methanol followed by water.
- Load the supernatant onto the SPE cartridge.
- Wash the cartridge with a low-polarity solvent to remove interferences.
- Elute Zilpaterol and this compound with a suitable elution solvent (e.g., methanol with 2% formic acid).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of the initial mobile phase.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate Zilpaterol from matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Zilpaterol and this compound.
4. Quantification:
- Generate a calibration curve using standards of known Zilpaterol concentrations and a fixed concentration of this compound.
- Calculate the concentration of Zilpaterol in the sample by comparing the peak area ratio of Zilpaterol to this compound against the calibration curve.
Signaling Pathway of Zilpaterol
Zilpaterol exerts its effects by activating the β2-adrenergic receptor signaling pathway. This pathway is a classic example of a G-protein coupled receptor (GPCR) cascade.
Caption: Simplified β2-adrenergic receptor signaling pathway activated by Zilpaterol.
Upon binding of Zilpaterol to the β2-adrenergic receptor on the cell surface, the associated Gs protein is activated[7][8]. This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP)[7][8]. The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA)[9][10]. PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which ultimately results in increased transcription of genes involved in protein synthesis and muscle growth[11]. PKA also plays a role in promoting lipolysis in adipose tissue[8].
Conclusion
The metabolic fate of Zilpaterol is well-characterized, with deisopropylation and hydroxylation being the primary biotransformation routes. The parent compound and its metabolites are predominantly excreted in the urine. While specific metabolic studies on this compound are not extensively published, its metabolic profile is expected to mirror that of Zilpaterol. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and professionals working with this compound. Accurate analytical methods, utilizing deuterated internal standards like this compound, are critical for reliable quantification and ensuring regulatory compliance.
References
- 1. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. Tissue residues and urinary excretion of zilpaterol in sheep treated for 10 days with dietary zilpaterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. cAMP signaling in skeletal muscle adaptation: hypertrophy, metabolism, and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Alterations of cAMP-dependent signaling in dystrophic skeletal muscle [frontiersin.org]
Methodological & Application
Application Note: Quantification of Zilpaterol in Biological Matrices Using Zilpaterol-d7 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Zilpaterol in various biological matrices, such as animal tissues (muscle, liver, kidney) and plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] To ensure accuracy and precision, a stable isotope-labeled internal standard, Zilpaterol-d7, is employed.[1][2] The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is tailored for researchers, scientists, and professionals in drug development and food safety monitoring.
Introduction
Zilpaterol is a β2-adrenergic agonist used to increase muscle mass and improve feed efficiency in livestock.[4][5] Its use is regulated, and monitoring its residue levels in food products of animal origin is crucial for consumer safety.[4][6] LC-MS/MS has emerged as the preferred analytical technique for the determination of Zilpaterol due to its high sensitivity and selectivity.[3][7] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. It effectively compensates for variations during sample preparation and potential matrix effects during ionization, leading to highly reliable and reproducible results.[8] This document outlines a comprehensive protocol for the extraction and quantification of Zilpaterol in biological samples.
Experimental Protocols
Materials and Reagents
-
Zilpaterol hydrochloride (analytical standard)
-
This compound (internal standard)[9]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Water (deionized or Milli-Q)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[6]
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve Zilpaterol and this compound in methanol to prepare individual stock solutions. Store at -20°C.[2]
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol or an appropriate solvent mixture (e.g., methanol:water).
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL (or other suitable concentration) in the initial extraction solvent.
Sample Preparation (Animal Tissue)
This protocol is a general guideline and may require optimization for specific tissue types.
-
Spiking: Add a known volume of the this compound internal standard spiking solution to the homogenized sample.
-
Extraction:
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | Start with 90% A, decrease to 10% A over 7 minutes, hold for 3 minutes, then return to initial conditions.[1] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 35 - 40°C[1] |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Zilpaterol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Zilpaterol | 262.2 | 185.1 | 244.1[1] |
| This compound | 269.2 | 185.1 | 251.2[10] |
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of Zilpaterol using this compound as an internal standard.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.99[2][7] |
| Limit of Quantification (LOQ) | 0.2 - 1.3 µg/kg (tissue)[1][7] |
| Recovery | 94.1% - 120.0%[1] |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Precision (CV%) | < 15% |
Diagrams
Caption: Experimental workflow for the quantification of Zilpaterol using this compound as an internal standard.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantification of Zilpaterol in biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high-quality data in complex samples. This application note serves as a comprehensive guide for laboratories involved in veterinary drug residue analysis and pharmacokinetic studies.
References
- 1. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Determination of zilpaterol in a residue depletion study using LC-MS/MS in cattle plasma, muscle, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. fda.gov.tw [fda.gov.tw]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Zilpaterol-d7 in Urine using Solid-Phase Extraction and LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Zilpaterol-d7 in urine samples. The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in a biological matrix. All quantitative data is summarized for clear comparison, and a detailed experimental protocol is provided.
Introduction
Zilpaterol is a β2-adrenergic agonist used as a growth promoter in livestock. Its detection in urine is crucial for both regulatory monitoring in food production and for anti-doping purposes in sports. The use of a deuterated internal standard, this compound, is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. This document provides a comprehensive protocol for the sample preparation and analysis of this compound in urine.
Data Presentation
The following table summarizes the quantitative performance data from various validated methods for Zilpaterol analysis in urine, providing a benchmark for the expected performance of the described protocol.
| Parameter | Method | Value | Reference |
| Recovery | UPLC-MS/MS | 94-104% (interday) | [1][2][3] |
| UPLC-MS/MS | 97-102% (intraday) | [1][2][3] | |
| LC-MS/MS | 71.0-117.0% | [4] | |
| Limit of Detection (LOD) | LC-MS/MS | 0.01-2.71 µg/L | [4] |
| LC-MS/MS | 1 ng/mL | [5] | |
| ASAP-MS | 1.1 ng/mL | [6] | |
| MDESI-MS | 1.3 ng/mL | [6] | |
| Limit of Quantification (LOQ) | LC-MS/MS | 0.05-7.52 µg/L | [4] |
| LC-Q-Orbitrap HRMS | 0.025–0.091 μg/kg | [1][2] | |
| ASAP-MS | 3.7 ng/mL | [6] | |
| MDESI-MS | 4.4 ng/mL | [6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the extraction and analysis of this compound from urine samples.
Materials and Reagents
-
This compound standard (Toronto Research Chemicals Inc. or equivalent)[4]
-
β-glucuronidase from Helix pomatia
-
Sodium acetate buffer (0.2 M, pH 5.0)
-
Phosphate buffer (0.02 M, pH 7.2)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonia solution
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (Oasis HLB or equivalent)[4]
Sample Preparation Workflow
Caption: Workflow for this compound Sample Preparation and Analysis.
Detailed Protocol
-
Sample Hydrolysis:
-
To 5 mL of urine sample in a centrifuge tube, add the internal standard this compound.
-
Add 5 mL of 0.2 M sodium acetate buffer (pH 5.0).[4]
-
Add 5 mL of 0.02 M phosphate buffer (pH 7.2).[4]
-
Vortex the sample for 1 minute.[4]
-
Centrifuge at 2000 rpm for 5 minutes at room temperature.[4]
-
Add 20 µL of β-glucuronidase solution.[4]
-
Incubate the mixture at 37°C for 17 hours to ensure complete hydrolysis of any conjugated Zilpaterol.[4]
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 5% methanol in water to remove interferences.
-
Elute the this compound from the cartridge using 5 mL of 2% ammonia in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
LC Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to ensure separation of Zilpaterol from matrix components.
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MS/MS Transitions: Specific precursor and product ions for both Zilpaterol and this compound should be monitored in Multiple Reaction Monitoring (MRM) mode.
Conclusion
The described solid-phase extraction and LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in urine. The protocol is designed for high-throughput analysis and delivers excellent recovery and low limits of detection, making it suitable for a wide range of research and monitoring applications. The provided quantitative data and detailed methodology will aid researchers in the successful implementation of this analytical procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Multi-class/residue method for determination of veterinary drug residues, mycotoxins and pesticide in urine using LC-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sporadic worldwide “clusters” of feed driven Zilpaterol identifications in racing horses: a review and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application of Zilpaterol-d7 in Food Safety and Residue Testing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zilpaterol is a β-adrenergic agonist utilized in the livestock industry to promote muscle growth and improve feed efficiency in cattle.[1][2] Its use, however, is regulated due to potential risks to human consumers if residues exceed established maximum residue limits (MRLs).[3][4] Consequently, highly sensitive and specific analytical methods are crucial for monitoring Zilpaterol residues in food products of animal origin. Zilpaterol-d7, a deuterated analog of Zilpaterol, serves as an ideal internal standard for quantification in mass spectrometry-based methods, ensuring accuracy and precision in residue analysis.[5][6] This document provides detailed application notes and protocols for the use of this compound in food safety and residue testing.
Zilpaterol is a β2-adrenoreceptor agonist that enhances lean body mass by stimulating protein synthesis in skeletal muscle and reducing fat deposition.[5][7] Its mechanism of action involves the activation of protein kinase A.[5] Due to its efficacy, Zilpaterol has been a subject of interest and scrutiny in the food production industry.[8]
Application of this compound in Quantitative Analysis
This compound is primarily employed as an internal standard in analytical methods for the detection and quantification of Zilpaterol residues in various biological matrices, including muscle, liver, kidney, and plasma.[7][9][10] The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and instrumental analysis, thereby improving the accuracy and reliability of the results.[10]
The most common analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.[9][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized.[5]
Signaling Pathway of Zilpaterol
The mechanism of action of Zilpaterol as a β-adrenergic agonist involves the activation of a specific signaling cascade within muscle and fat cells. This pathway ultimately leads to increased protein synthesis and decreased fat storage.
Figure 1: Simplified signaling pathway of Zilpaterol in target cells.
Experimental Protocols
Sample Preparation: Extraction of Zilpaterol from Bovine Tissues
This protocol describes a general method for the extraction of Zilpaterol from tissue samples for subsequent analysis by LC-MS/MS.
Materials:
-
Bovine tissue (muscle, liver, or kidney)
-
This compound internal standard solution
-
Methanol, HPLC grade[12]
-
Ethyl acetate[11]
-
0.2 M Ammonium acetate buffer[11]
-
β-glucuronidase/arylsulfatase[11]
-
n-hexane[11]
-
Solid Phase Extraction (SPE) cartridges (e.g., Cation Exchange)[10]
-
Homogenizer[12]
-
Centrifuge[12]
-
Vortex mixer[12]
Procedure:
-
Weigh 1.0 g of homogenized bovine tissue into a centrifuge tube.[10]
-
Spike the sample with a known concentration of this compound internal standard solution.[6][10]
-
Add 5 mL of 0.2 M ammonium acetate buffer and β-glucuronidase/arylsulfatase.[11]
-
Incubate the mixture in a water bath.[12]
-
Add 5 mL of ethyl acetate and vortex for 1 minute.[11]
-
Centrifuge at 4000 rpm for 10 minutes.[12]
-
Transfer the supernatant (ethyl acetate layer) to a clean tube.
-
Repeat the extraction (steps 5-7) and combine the supernatants.
-
Perform a liquid-liquid partitioning step with n-hexane to defat the extract.[11]
-
Evaporate the final extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for SPE.
Sample Clean-up: Solid Phase Extraction (SPE)
This protocol outlines the clean-up of the tissue extract using SPE to remove interfering matrix components.
Procedure:
-
Condition the cation exchange SPE cartridge with methanol followed by water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with a non-eluting solvent to remove impurities.
-
Elute the analyte (Zilpaterol and this compound) with an appropriate elution solvent (e.g., methanol containing ammonia).[10]
-
Evaporate the eluate to dryness.
-
Reconstitute the final residue in the mobile phase for LC-MS/MS analysis.
Figure 2: General experimental workflow for Zilpaterol residue analysis.
Instrumental Analysis: LC-MS/MS
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.[11]
LC Conditions (Example):
-
Column: C18 reverse-phase column[11]
-
Mobile Phase A: 10 mM Ammonium acetate in water[11]
-
Mobile Phase B: Acetonitrile[11]
-
Gradient: A linear gradient from high aqueous to high organic content.[11]
-
Flow Rate: 0.2 - 0.4 mL/min[11]
-
Injection Volume: 10 µL[11]
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[9]
-
Detection Mode: Selected Reaction Monitoring (SRM)[9]
-
Precursor and Product Ions: Specific m/z transitions for Zilpaterol and this compound need to be determined and optimized.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of Zilpaterol using this compound as an internal standard, as reported in various studies.
Table 1: Method Performance Characteristics
| Parameter | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | Beef | 0.2 µg/kg | [11] |
| Beef | 0.2 µg/kg | [3] | |
| Bovine Liver, Kidney, Muscle | 0.250 µg/kg | [7] | |
| Linearity (r² or R²) | Beef | > 0.999 | [11] |
| Meat | 0.9979 | [3] | |
| Recovery | Beef (Intra-day) | 100.9 - 108.5% | [11] |
| Beef (Inter-day) | 103.3 - 104.5% | [11] | |
| Meat | 94.1 - 120.0% | [3] | |
| Muscle and Viscera | 87.6 - 111.5% | [13] |
Table 2: Maximum Residue Limits (MRLs) for Zilpaterol
| Regulatory Body | Tissue | MRL (µg/kg or ppb) | Reference |
| Codex Alimentarius | Muscle | 0.5 | [14] |
| Liver | 3.5 | [14] | |
| Kidney | 3.3 | [14] | |
| US FDA | Muscle | 18 (as Zilpaterol free base) | [6] |
| Liver | 44 (as Zilpaterol free base) | [6] | |
| Kidney | 88 (as Zilpaterol free base) | [6] | |
| Fat | 88 (as Zilpaterol free base) | [6] | |
| Health Canada | Muscle | 2 | [3] |
| Liver | 5 | [3] | |
| Kidney | 5 | [3] |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Zilpaterol residues in food products. Its use as an internal standard in LC-MS/MS methods allows for robust and reliable monitoring, ensuring compliance with regulatory MRLs and safeguarding consumer health. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in food safety and residue testing.
References
- 1. nal.usda.gov [nal.usda.gov]
- 2. Randox Food Diagnostics Offers Semi-Quantitative Determination of Zilpaterol in Beef Tissue Samples - Just Food [just-food.com]
- 3. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAC46/ Maximum residue limits for zilpaterol adopted by Codex Alimentarius Commission | CODEXALIMENTARIUS [fao.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 7. apvma.gov.au [apvma.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. Determination of zilpaterol in a residue depletion study using LC-MS/MS in cattle plasma, muscle, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
- 11. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]
- 12. fda.gov.tw [fda.gov.tw]
- 13. jfda-online.com [jfda-online.com]
- 14. WHO | JECFA [apps.who.int]
Application Notes and Protocols for Zilpaterol-d7 in Pharmacokinetic and Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for utilizing Zilpaterol-d7 as an internal standard in pharmacokinetic (PK) and metabolism studies of zilpaterol. The information is intended to guide researchers in developing robust and accurate analytical methods for quantifying zilpaterol in biological matrices.
Introduction
Zilpaterol is a β2-adrenergic agonist used to increase lean body mass in cattle.[1] Understanding its pharmacokinetic and metabolic profile is crucial for ensuring food safety and optimizing its use. This compound, a deuterated analog of zilpaterol, is the ideal internal standard for quantification by mass spectrometry.[1][2] Its use corrects for matrix effects and variations in sample processing, leading to improved accuracy and precision in analytical results.[2]
Zilpaterol exerts its effects by binding to β-adrenergic receptors, which triggers a signaling cascade involving Gs proteins, adenylyl cyclase, and cyclic adenosine monophosphate (cAMP), ultimately activating protein kinase A (PKA).[3] Metabolism of zilpaterol primarily occurs through N-deisopropylation and hydroxylation.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for zilpaterol, essential for designing and interpreting pharmacokinetic and metabolism studies.
Table 1: Physicochemical Properties of Zilpaterol and this compound
| Property | Zilpaterol | This compound |
| Chemical Formula | C₁₄H₁₉N₃O₂ | C₁₄H₁₂D₇N₃O₂ |
| Molecular Weight | 261.32 g/mol | 268.36 g/mol |
| Purity | ≥98% | ≥95% (Zilpaterol) |
| Deuterium Incorporation | N/A | ≥99% (d1-d7) |
| Storage | -20°C | -20°C |
| Stability | ≥4 years | ≥4 years |
Table 2: Pharmacokinetic Parameters of Zilpaterol in Cattle and Rats
| Species | Matrix | Dose | Cmax | Tmax | Elimination Half-life (t1/2) |
| Cattle | Plasma | 0.15 mg/kg bw/day | 16.8 - 22.4 ng/mL | 10 - 12 h | Phase 1: 11.9 - 13.2 h |
| Rat | Plasma | 1 mg/kg (oral) | Not Specified | Not Specified | Not Specified |
| Human | Plasma | 0.25 - 2.0 mg (single dose) | Dose-dependent | 1 h | Not Specified |
Table 3: LC-MS/MS Parameters for the Quantification of Zilpaterol using this compound
| Parameter | Setting |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 mm x 150 mm, 3 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C[5] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Ions (m/z) | Zilpaterol: 244 (Quantifier), 185, 202 (Qualifiers)[2] |
| This compound: 275.2 (Precursor Ion) -> [Product ions to be determined empirically] | |
| Collision Energy | Optimized for each transition |
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare stock and working solutions of zilpaterol and this compound for calibration curves and quality control samples.
Materials:
-
Zilpaterol hydrochloride reference standard
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Volumetric flasks and pipettes
Protocol:
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of zilpaterol hydrochloride and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume. These stock solutions are typically stable for several months when stored at -20°C.[6]
-
-
Intermediate Solutions (10 µg/mL):
-
Dilute the stock solutions 1:100 with a 1:1 mixture of acetonitrile and water to create intermediate solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the intermediate zilpaterol solution with the appropriate solvent (e.g., 1:1 acetonitrile/water) to create calibration standards. The concentration range should bracket the expected concentrations in the study samples.[7]
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
Sample Preparation from Bovine Liver
Objective: To extract zilpaterol from bovine liver tissue for LC-MS/MS analysis.
Materials:
-
Homogenizer
-
Centrifuge
-
Solid Phase Extraction (SPE) manifold and cartridges (e.g., Cation Exchange)
-
Methanol
-
Acetonitrile
-
Ammonium hydroxide
-
0.6 M Hydrochloric acid in ethanol/water (1:1, v/v)[5]
Protocol:
-
Homogenization:
-
Fortification:
-
Spike the sample with a known amount of the this compound internal standard working solution.
-
-
Extraction:
-
Add 10 mL of methanol and vortex for 1 minute.[4]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction step with another 10 mL of methanol and combine the supernatants.
-
-
Solid Phase Extraction (SPE) Clean-up:
-
Condition a cation exchange SPE cartridge with methanol followed by water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with water followed by methanol to remove interfering substances.
-
Elute zilpaterol and this compound with 5 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for sample preparation.
References
- 1. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle | PLOS One [journals.plos.org]
- 2. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]
Application Notes & Protocols: Zilpaterol-d7 Standard Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zilpaterol-d7 is the deuterium-labeled form of Zilpaterol, a β-adrenergic agonist. It is intended for use as an internal standard for the quantification of Zilpaterol by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2]. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variations in sample processing, thereby improving the accuracy and precision of analytical methods[3]. These notes provide detailed protocols for the preparation, storage, and application of this compound standard solutions.
Product Specifications and Storage
This compound is typically supplied as a solid and should be handled with care, using appropriate personal protective equipment, as it should be considered hazardous until further information is available[1].
Physical and Chemical Properties
| Property | Specification | Reference |
| Chemical Name | (6S,7S)-6-hydroxy-7-((propan-2-yl-d7)amino)-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one | [1] |
| CAS Number | 1217818-36-4 | [1] |
| Molecular Formula | C₁₄H₁₂D₇N₃O₂ | [1] |
| Molecular Weight | 268.4 g/mol | [1] |
| Form | Solid | [1] |
| Chemical Purity | ≥95% (Zilpaterol) | [1] |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₇); ≤1% d₀ | [1] |
| Solubility | Slightly soluble in Methanol and DMSO | [1] |
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of the standard.
| Form | Storage Temperature | Recommended Duration | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Solid | 4°C | 2 years | [4] |
| In Solvent | -80°C | 6 months | [4] |
| In Solvent | -20°C | 1 month | [4] |
Note: Once a stock solution is prepared, it should be aliquoted into smaller volumes for routine use to avoid repeated freeze-thaw cycles[4].
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (e.g., 100 µg/mL)
This protocol describes the preparation of a primary stock solution from the solid standard.
Materials:
-
This compound solid standard
-
Methanol (HPLC or MS-grade)
-
Analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Pipettes and tips
-
Amber glass vials for storage
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of the solid standard (e.g., 1 mg) using an analytical balance.
-
Quantitatively transfer the weighed solid to a 10 mL volumetric flask.
-
Add a small amount of methanol (e.g., 2-3 mL) to dissolve the solid. Sonicate briefly if necessary to ensure complete dissolution.
-
Once dissolved, bring the flask to the final volume (10 mL) with methanol.
-
Cap the flask and invert it several times to ensure homogeneity. This yields a 100 µg/mL stock solution.
-
Transfer the stock solution into amber glass vials, label clearly (Name, Concentration, Date, Solvent), and store at -20°C or -80°C as per the stability data above.
Protocol 2: Preparation of Working Standard Solutions
Working solutions are prepared by serially diluting the stock solution to concentrations relevant for the analytical range.
Materials:
-
This compound stock solution (100 µg/mL)
-
Diluent solvent (e.g., Methanol, 0.1% Formic Acid in water, or Acetonitrile/Water mixture)
-
Volumetric flasks or appropriate tubes
-
Pipettes and tips
Procedure:
-
From the 100 µg/mL stock solution, prepare an intermediate standard (e.g., 10 µg/mL) by pipetting 1 mL of the stock into a 10 mL volumetric flask and diluting to volume with the chosen diluent.
-
From the intermediate standard, prepare a series of working solutions. For example, to prepare a 200 ng/mL working solution, dilute the 10 µg/mL intermediate standard 1:50.
-
These working solutions are then used to fortify samples or to prepare calibration curve standards.
-
Store working solutions at -20°C and prepare them fresh as needed, adhering to the recommended storage duration[4].
Application & Visualization
Workflow for Sample Analysis
This compound is primarily used as an internal standard (IS) in quantitative analysis of Zilpaterol in biological matrices, such as bovine tissues. A typical workflow involves fortifying the sample with a known amount of this compound prior to extraction and cleanup.
Caption: General workflow for tissue analysis using this compound.
Standard Solution Preparation Workflow
The preparation of standards follows a logical dilution scheme to achieve the desired final concentrations for analysis.
Caption: Workflow for preparing this compound standard solutions.
Simplified Zilpaterol Signaling Pathway
To provide context for the analyte being quantified, the diagram below illustrates the simplified mechanism of action for Zilpaterol. As a β-adrenergic agonist, it primarily acts on β-adrenergic receptors.
Caption: Simplified signaling pathway of Zilpaterol.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fao.org [fao.org]
- 3. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Adrenergic Receptor | 1217818-36-4 | Invivochem [invivochem.com]
Application Notes and Protocols for Zilpaterol-d7 in Sports Anti-Doping Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Zilpaterol-d7 as an internal standard in the analysis of Zilpaterol in sports anti-doping contexts. The methodologies described are based on current analytical practices, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Zilpaterol in biological matrices.
Introduction
Zilpaterol is a β2-adrenergic agonist prohibited in competitive sports by the World Anti-Doping Agency (WADA) due to its potential to enhance performance by increasing muscle mass and reducing fat.[1] The detection and quantification of Zilpaterol in athlete samples, typically urine, are critical for enforcing anti-doping regulations. This compound, a deuterated analog of Zilpaterol, is the preferred internal standard for this analysis. Its chemical properties are nearly identical to Zilpaterol, but its increased mass allows it to be distinguished by mass spectrometry. This ensures accurate quantification by correcting for variations during sample preparation and analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of Zilpaterol using this compound as an internal standard. These values are compiled from various studies and represent typical performance characteristics of the described methods.
Table 1: Method Validation Parameters for Zilpaterol Analysis in Urine
| Parameter | Value | Reference |
| Linearity (R²) | >0.99 | [2] |
| Limit of Detection (LOD) | 0.05 - 0.1 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.2 - 0.4 µg/kg | [2] |
| Recovery | 94.1 - 120.0% | [2] |
| Intraday Precision (%CV) | < 7.5% | [4] |
| Interday Precision (%CV) | < 8% | [4] |
Table 2: LC-MS/MS Parameters for Zilpaterol and this compound
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
| Zilpaterol | 262.2 | 244.1, 185.1 | Optimized per instrument |
| This compound | 269.2 | 251.1, 192.1 | Optimized per instrument |
Experimental Protocols
Protocol 1: Sample Preparation of Urine for Zilpaterol Analysis
This protocol describes the extraction and purification of Zilpaterol from a urine sample using liquid-liquid extraction (LLE).
Materials:
-
Urine sample
-
This compound internal standard solution (100 ng/mL in methanol)
-
Phosphate buffer (1 M, pH 7.0)
-
β-glucuronidase from E. coli
-
Sodium carbonate/bicarbonate buffer (pH 10)
-
Tert-butyl methyl ether (TBME)
-
Acetonitrile
-
Formic acid
-
Water, HPLC grade
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Pipette 2 mL of the urine sample into a 15 mL polypropylene centrifuge tube.
-
Add 25 µL of the this compound internal standard solution.
-
Add 1 mL of 1 M phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase.
-
Vortex the sample and incubate at 50°C for 1 hour to deconjugate Zilpaterol metabolites.
-
Allow the sample to cool to room temperature.
-
Add 1 mL of sodium carbonate/bicarbonate buffer (pH 10).
-
Add 5 mL of TBME, cap the tube, and vortex for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
MRM Transitions: As listed in Table 2. Dwell times should be optimized for the number of analytes and the chromatographic peak width.
Visualizations
Zilpaterol Signaling Pathway
Zilpaterol, as a β2-adrenergic agonist, exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor. This initiates a downstream signaling cascade involving the Gs alpha subunit, adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), ultimately leading to physiological responses such as increased protein synthesis and lipolysis.[5][6][7]
Caption: Zilpaterol's mechanism of action via the β2-adrenergic signaling pathway.
Experimental Workflow for this compound Analysis
The analytical workflow for the determination of Zilpaterol in urine samples using this compound as an internal standard involves several key stages, from sample collection to data analysis.
Caption: The analytical workflow for this compound in anti-doping analysis.
References
- 1. Determination and enantioselective separation of zilpaterol in human urine after mimicking consumption of contaminated meat using high-performance liquid chromatography with tandem mass spectrometry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sporadic worldwide “clusters” of feed driven Zilpaterol identifications in racing horses: a review and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depletion of urinary zilpaterol residues in horses as measured by ELISA and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Zilpaterol using Zilpaterol-d7
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zilpaterol is a β-adrenergic agonist used as a growth-promoting agent in livestock to increase muscle mass and improve feed efficiency.[1][2][3] Due to potential risks to human health from residues in animal-derived food products, regulatory bodies worldwide have established maximum residue limits (MRLs), necessitating sensitive and reliable analytical methods for its detection and quantification. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers exceptional specificity and sensitivity for this purpose. The use of a stable isotope-labeled internal standard, such as Zilpaterol-d7, is crucial for accurate quantification as it effectively compensates for matrix effects and procedural variations during sample preparation and analysis.[4] This document outlines a comprehensive protocol for the analysis of Zilpaterol in bovine tissue using this compound and LC-HRMS.
Experimental Protocols
Preparation of Standards and Reagents
-
Standard Stock Solutions: Prepare individual stock solutions of Zilpaterol and this compound in methanol at a concentration of 100 µg/mL.[1][5]
-
Working Standard Solutions: Create a series of working standard solutions by diluting the stock solutions with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 0.2 to 10 ng/mL.[1]
-
Internal Standard (IS) Spiking Solution: Prepare a this compound working solution (e.g., 2 µg/mL) for spiking into samples.[6]
-
Reagents: All solvents (e.g., methanol, acetonitrile, water) should be LC-MS grade. Formic acid and ammonium acetate should be of high purity.
Sample Preparation: Bovine Liver Tissue
-
Homogenization: Weigh 5.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.[6]
-
Internal Standard Spiking: Fortify the sample by adding a known volume (e.g., 10 µL) of the this compound internal standard solution.[6]
-
Extraction: Add 20 mL of methanol to the tube. Vortex for 10 seconds and shake vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes. Transfer the supernatant to a clean container.
-
Re-extraction: Repeat the extraction process on the remaining pellet with another 20 mL of methanol. Combine the supernatants.
-
Solid Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis PRiME MCX) with methanol followed by water.
-
Loading: Load the combined supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or diluted methanol) to remove interferences.
-
Elution: Elute the analytes with 5% ammonia in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase. The sample is now ready for LC-HRMS analysis.
Data Presentation
LC-HRMS Instrumentation and Conditions
The following tables summarize typical starting conditions for the analysis. Parameters should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 mm x 150 mm, 3.5 µm[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | Start at 5-10% B, ramp to 90% B over 7-10 min, hold, and re-equilibrate[1][4][7] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C[7] |
| Injection Volume | 5 µL[7] |
Table 2: High-Resolution Mass Spectrometry Parameters
| Parameter | Value |
| Instrument | Quadrupole-Orbitrap HRMS (e.g., Q Exactive) |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive[1] |
| Ion Spray Voltage | 5.0 kV[1] |
| Capillary Temp. | 350°C[1] |
| Scan Mode | Full MS / dd-MS² (data-dependent) or Parallel Reaction Monitoring (PRM) |
| Full MS Resolution | 70,000 |
| Precursor Ion (Zilpaterol) | m/z 262.19[1] |
| Precursor Ion (this compound) | m/z 269.23 |
| Product Ions (Confirmation) | m/z 244.18, 185.10[1][4] |
Quantitative Performance Data
The following table summarizes performance characteristics reported in the literature for the analysis of Zilpaterol in various matrices.
Table 3: Summary of Quantitative Performance
| Parameter | Matrix | Value | Reference |
| Linearity (r²) | Standard Solution | > 0.999 | [1] |
| Bovine Tissue | > 0.9996 | [8] | |
| Limit of Quantitation (LOQ) | Beef | 0.2 µg/kg | [1] |
| Bovine Tissue (HRMS) | 0.025 - 0.091 µg/kg | [8] | |
| Animal Products | 0.01 mg/kg (10 µg/kg) | [7] | |
| Limit of Detection (LOD) | Bovine Tissue (HRMS) | 0.015 - 0.061 µg/kg | [8] |
| Recovery | Beef (Intra-day) | 100.9% - 108.5% | [1] |
| Various Tissues | ≥ 97% | [9] | |
| Bovine Tissue (HRMS) | 71% - 99% | [8] |
Visualizations
Experimental Workflow
The overall process from sample receipt to final quantification is outlined in the workflow diagram below.
References
- 1. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]
- 2. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. Zilpaterol in bovine liver, meat, heart, and kidney, determined by liquid chromatography-quadrupole-orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of zilpaterol in a residue depletion study using LC-MS/MS in cattle plasma, muscle, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Zilpaterol-d7 & LC-MS Analysis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Zilpaterol-d7 in LC-MS applications. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve common challenges, particularly those related to matrix effects.
Troubleshooting Guide: Matrix Effects and this compound
Matrix effects, such as ion suppression or enhancement, are a common hurdle in LC-MS analysis, leading to inaccurate quantification and poor reproducibility. This compound is a stable isotope-labeled internal standard designed to compensate for these effects.[1][2] However, issues can still arise. This guide addresses specific problems you might encounter.
Question: I am observing low signal intensity or complete signal loss for both Zilpaterol and this compound. What are the likely causes and how can I fix this?
Answer:
This issue often points to significant ion suppression where co-eluting matrix components interfere with the ionization of your analytes in the MS source.[3][4]
Potential Causes & Solutions:
-
Inadequate Sample Cleanup: The most common cause is insufficient removal of matrix components like phospholipids, salts, and proteins.[5][6][7][8]
-
Solution: Enhance your sample preparation protocol. If you are using protein precipitation, consider switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6][7] For complex matrices like liver tissue, which is rich in phospholipids, a robust SPE method is crucial.[9]
-
-
Chromatographic Co-elution: Your analyte and interfering matrix components may be eluting from the LC column at the same time.
-
Solution: Optimize your chromatographic method. Adjusting the mobile phase gradient, changing the organic solvent, or using a different column chemistry can help separate Zilpaterol and its internal standard from the interfering compounds.[4]
-
-
Ion Source Contamination: A dirty ion source can lead to poor ionization efficiency and signal loss.[10]
-
Solution: Regularly clean the ion source, including the capillary and inlet, according to the manufacturer's guidelines.[10]
-
Question: My this compound signal is strong and consistent, but the signal for the native Zilpaterol is low and variable across samples. What does this indicate?
Answer:
This scenario suggests that the matrix effect is not uniform and is specifically affecting the native analyte, or that there is an issue with the extraction recovery of the native Zilpaterol that is not being fully compensated for by the internal standard.
Potential Causes & Solutions:
-
Differential Matrix Effects: While this compound is designed to co-elute and experience similar matrix effects as Zilpaterol, subtle differences in their interaction with the matrix can sometimes occur.
-
Solution: Evaluate your sample dilution. A simple dilution of the sample extract can sometimes mitigate matrix effects by reducing the concentration of interfering components.[11] You can perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram and adjust the chromatography to move the analyte peak away from these regions.[8]
-
-
Extraction Efficiency Issues: There might be a problem with the release of native Zilpaterol from the sample matrix that does not affect the spiked-in this compound to the same extent.
-
Solution: Re-evaluate your extraction procedure. For tissue samples, ensure complete homogenization. For conjugated Zilpaterol (e.g., glucuronides), an enzymatic hydrolysis step with β-glucuronidase/arylsulfatase is necessary before extraction.[12]
-
Question: I'm seeing high variability in my results and poor reproducibility. How can I improve the robustness of my method?
Answer:
High variability is a classic sign of uncontrolled matrix effects. The key is to standardize every step of your workflow and ensure your sample preparation is effective.
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Minor variations in extraction times, solvent volumes, or pH can lead to significant differences in matrix composition and analyte recovery.
-
Matrix Differences Between Samples: Different lots of biological matrices can have varying compositions, leading to different degrees of ion suppression.
-
Solution: Whenever possible, use matrix-matched calibration standards. This involves preparing your calibration curve in the same biological matrix as your samples (e.g., blank liver homogenate, blank urine) to compensate for matrix effects.
-
Experimental Protocols
1. Sample Preparation for Zilpaterol in Bovine Liver using SPE
This protocol is a generalized procedure based on common practices for tissue analysis.[9][15]
-
Homogenization: Weigh 5g of homogenized liver tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Fortify the sample with this compound internal standard.
-
Extraction: Add 20 mL of methanol. Vortex for 10 seconds and shake for 2 minutes. Centrifuge at 4000 rpm for 5 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Re-extraction: Re-suspend the pellet in another 20 mL of methanol, vortex, shake, and centrifuge as before. Combine the supernatants.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge.
-
Loading: Load the combined supernatant onto the cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute Zilpaterol and this compound with an appropriate solvent (e.g., methanol with ammonia).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS injection.
2. LC-MS/MS Analysis Parameters
The following are typical starting parameters for the analysis of Zilpaterol. Optimization will be required for your specific instrumentation and application.[12][16]
-
LC Column: C18 column (e.g., 2.1 mm x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient starting with a high aqueous phase and increasing the organic phase over several minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions: Monitor at least two transitions for both Zilpaterol and this compound for confirmation and quantification.
Quantitative Data Summary
The following table summarizes recovery and limit of quantitation (LOQ) data from various studies for Zilpaterol analysis in different matrices.
| Matrix | Sample Preparation | Recovery (%) | LOQ | Citation |
| Beef | Hydrolysis, LLE, MIP-SPE | 100.9 - 108.5 | 0.2 µg/kg | [12] |
| Bovine Liver | Methanolic Extraction, SPE | >97 | 1 ng/g (equivalent) | [9][14] |
| Various Meats | Not specified | 94.1 - 120.0 | 0.2 µg/kg | [16] |
| Livestock Products | Acetonitrile Extraction, ODS & SCX SPE | 87.0 - 99.4 | 0.01 mg/kg | [11] |
Visualizations
References
- 1. This compound - Applications - CAT N°: 22903 [bertin-bioreagent.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. waters.com [waters.com]
- 10. zefsci.com [zefsci.com]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]
- 13. tandfonline.com [tandfonline.com]
- 14. Determination of zilpaterol in a residue depletion study using LC-MS/MS in cattle plasma, muscle, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apvma.gov.au [apvma.gov.au]
- 16. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zilpaterol and Zilpaterol-d7 Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Zilpaterol and its deuterated internal standard, Zilpaterol-d7, using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the optimal precursor and product ions for Zilpaterol and this compound in MS/MS analysis?
A1: The selection of precursor and product ions is critical for sensitive and specific quantification. For Zilpaterol, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. Common product ions are generated through collision-induced dissociation. This compound, as the internal standard, will have a corresponding mass shift.
Based on published methods, the following transitions are recommended:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Zilpaterol | 262.19 | 244.18[1] | 185.10[1] |
| This compound | 269.1 | 251.3[2] | 185.2[2] |
Note: The quantifier ion is typically the most abundant and is used for quantification, while the qualifier ion provides additional confirmation of the analyte's identity.
Q2: What are typical collision energy values for Zilpaterol and this compound?
A2: Collision energy needs to be optimized for your specific instrument. However, published methods provide a good starting point.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Zilpaterol | 261.9 | 244.2 | 17.00[2] |
| 261.9 | 185.1 | 35.00[2] | |
| 262.19 | 244.18 | 24[1] | |
| 262.19 | 185.10 | 12[1] | |
| This compound | 269.1 | 251.3 | 19.00[2] |
| 269.1 | 185.2 | 35.00[2] |
Q3: What is a suitable internal standard for Zilpaterol analysis?
A3: The use of a stable isotope-labeled internal standard is highly recommended to improve the accuracy and reproducibility of the analysis. This compound is the ideal internal standard for Zilpaterol quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[2][3]
Troubleshooting Guide
Issue 1: Poor peak shape or low signal intensity.
-
Possible Cause 1: Suboptimal mobile phase composition.
-
Solution: Ensure the mobile phase contains an appropriate modifier to promote good peak shape. A common mobile phase consists of a gradient of 0.1% formic acid in water and acetonitrile.[2] The final reconstitution solvent can also significantly impact peak shape; using the initial mobile phase composition for reconstitution is recommended.[1]
-
-
Possible Cause 2: Matrix effects.
-
Possible Cause 3: Analyte degradation.
Issue 2: Inconsistent or low recovery.
-
Possible Cause 1: Inefficient extraction.
-
Possible Cause 2: Incomplete enzymatic hydrolysis.
Issue 3: High background noise or interfering peaks.
-
Possible Cause 1: Insufficient sample cleanup.
-
Possible Cause 2: Co-eluting isobaric interferences.
-
Solution: Adjust the chromatographic gradient to improve the separation of Zilpaterol from interfering compounds. The selection of specific MRM transitions is also key to minimizing the impact of isobaric interferences.
-
Experimental Protocols
Sample Preparation: Extraction and Cleanup
This protocol is a general guideline and may require optimization for specific matrices.
References
- 1. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]
- 2. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. tandfonline.com [tandfonline.com]
- 5. waters.com [waters.com]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. jfda-online.com [jfda-online.com]
Improving chromatographic peak shape for Zilpaterol-d7
Welcome to the technical support center for Zilpaterol-d7 analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods and resolve common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound peak is exhibiting significant tailing. What are the common causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise the accuracy of integration and quantification.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2][3]
Common Causes & Solutions:
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Secondary Silanol Interactions: Basic compounds like Zilpaterol can interact with residual, ionized silanol groups on silica-based C18 columns.[1][2][3] These interactions cause a secondary retention mechanism, leading to tailing peaks.[2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an additive like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups, minimizing these unwanted ionic interactions.[2][4] Using 0.1% aqueous formic acid in the mobile phase has been shown to encourage optimal peak shape for Zilpaterol.[5]
-
Solution 2: Use an End-Capped Column: Modern, high-purity columns that are "end-capped" have fewer free silanol groups, reducing the potential for secondary interactions.[3]
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][3]
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Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[3][6]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[3] After extraction and evaporation, reconstituting the sample in a solution like 20:80 methanol/water can improve chromatography.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column inlet frit or degradation of the stationary phase can create active sites and cause tailing.[3]
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, try flushing the column with a strong solvent or, if the problem persists, replace the column.[1]
-
Q2: My chromatographic peak for this compound is broad, leading to low sensitivity and poor resolution. How can I improve it?
Peak broadening reduces peak height, which negatively impacts sensitivity and can cause overlap with adjacent peaks.[6]
Common Causes & Solutions:
-
Extra-Column Volume (Dead Volume): Excessive volume between the injector, column, and detector can cause the analyte band to spread.[6]
-
Sub-optimal Flow Rate: The mobile phase flow rate affects diffusion and, consequently, peak width.[6]
-
Solution: Experimentally determine the optimal flow rate for your column by generating a van Deemter plot. Each column has an optimal linear velocity that minimizes peak broadening.[6]
-
-
Poor Sample Preparation: Complex biological matrices can introduce interferences that co-elute with or contribute to the broadening of the analyte peak.[7][8]
Q3: What is a reliable starting point for an LC-MS/MS method for this compound analysis?
Developing a robust method requires careful optimization of both the liquid chromatography and mass spectrometry parameters. Below are detailed protocols based on established methods.
Experimental Protocols:
1. Sample Preparation (from Bovine Liver/Muscle)[10]
-
Homogenization: Homogenize 5g of tissue sample.
-
Extraction: Add 20 mL of methanol, vortex, and shake. Centrifuge the sample and collect the supernatant. Repeat the extraction on the remaining pellet with another 20 mL of methanol and combine the supernatants. For some applications, an initial hydrolysis step with β-glucuronidase/arylsulfatase may be necessary.[10]
-
Solid-Phase Extraction (SPE) Cleanup: Use a suitable SPE cartridge (e.g., Oasis PRiME MCX or a Molecularly Imprinted Polymer) to clean the extract and remove phospholipids and other interferences.[10]
-
Evaporation & Reconstitution: Evaporate the cleaned extract to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the initial mobile phase (e.g., 0.15 mL of 30% MeOH or 20:80 methanol/water).[7]
2. Liquid Chromatography (LC) Conditions
Two common mobile phase systems are used for Zilpaterol analysis:
-
Acidic Mobile Phase: Recommended for improved peak shape by suppressing silanol interactions.[2][5]
-
Buffered Mobile Phase: Can also provide good results and is often used in multi-residue methods.[10]
| Parameter | Method 1 (Acidic)[5] | Method 2 (Buffered)[10] |
| Column | Waters XBridge C18 (2.1 x 150 mm, 3.5 µm) | C18 Column |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate (pH 4.3) : Acetonitrile (95:5, v/v) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 0.2 mL/min (Adjust as needed) | 0.2 mL/min |
| Column Temp. | 35°C | 40°C |
| Injection Vol. | 10 µL | 10 µL |
| Gradient | 90% A (1 min) -> 10% A (7 min) -> Hold (3 min) | 100% A (2 min) -> 0% A (6 min) -> Hold (2 min) -> Re-equilibrate |
3. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization Positive (ESI+)[10]
-
Ion Spray Voltage: 5.0 kV[10]
-
Capillary Temp.: 350°C[10]
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound would need to be optimized on your specific instrument.
Data & Performance
The following table summarizes quantitative data from various validated methods for Zilpaterol analysis.
| Parameter | Muscle Tissue[5] | Beef Muscle[10] | Bovine Liver |
| Limit of Quantification (LOQ) | 0.2 µg/kg | 0.2 µg/kg | N/A |
| Average Recovery | 94.1% - 120.0% | 100.9% - 108.5% | 88% - 94% (at 1-20 ng/g) |
| Repeatability (RSD) | Within Codex guidelines | < 10.0% | N/A |
Visual Workflows
Troubleshooting Poor Peak Shape
The following diagram outlines a logical workflow for diagnosing and solving common chromatographic peak shape issues.
Caption: A logical guide to troubleshooting common peak shape problems.
Sample Preparation Workflow for Biological Matrices
This workflow illustrates a standard procedure for extracting this compound from complex samples like tissue.
Caption: A standard procedure for sample extraction and cleanup.
Mobile Phase Optimization Strategy
This diagram shows a systematic approach to optimizing the mobile phase to achieve better peak shape and resolution.
Caption: A decision tree for refining mobile phase composition.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 7. agilent.com [agilent.com]
- 8. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]
Minimizing ion suppression of Zilpaterol-d7 in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Zilpaterol-d7 in plasma samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical issue for this compound analysis in plasma?
A1: Ion suppression is a type of matrix effect where components of the sample matrix, other than the analyte of interest, interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] This phenomenon leads to a decreased analyte signal, which can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][3] For this compound, an internal standard used in bioanalysis, accurate signal response is crucial for the reliable quantification of the target compound, Zilpaterol. Ion suppression can lead to underestimation of the analyte concentration.[4]
Q2: What are the primary causes of ion suppression when analyzing plasma samples?
A2: Plasma is a complex biological matrix containing numerous endogenous substances that can cause ion suppression.[1] The most common culprits include:
-
Phospholipids: These are abundant in plasma and are notorious for causing significant ion suppression, particularly in electrospray ionization (ESI).[5]
-
Salts and Buffers: Non-volatile salts can build up on the ion source, reducing its efficiency.[6][7]
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Proteins: Although larger molecules, residual proteins or peptides after incomplete removal can interfere with the ionization process.[2][5]
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Other Endogenous Compounds: Metabolites and other small molecules present in the plasma can co-elute with this compound and compete for ionization.[7]
Q3: How can I determine if ion suppression is affecting my this compound signal?
A3: Two primary methods are used to assess the presence and extent of ion suppression:
-
Post-Column Infusion: This technique involves infusing a constant flow of this compound solution into the LC eluent after the analytical column, while a blank, extracted plasma sample is injected.[5] A stable signal will be observed until matrix components that cause suppression elute from the column, at which point a dip in the signal indicates ion suppression.[5]
-
Matrix Effect Quantification: This method compares the peak area of an analyte in a post-extraction spiked sample (analyte added to blank matrix extract) with the peak area of the analyte in a pure solvent solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1]
Troubleshooting Guide: Low or Variable this compound Signal
If you are experiencing low signal intensity, poor reproducibility, or inconsistent results for this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing ion suppression of this compound.
Q4: My diagnostic tests confirm ion suppression. Which sample preparation method is most effective for plasma?
A4: The choice of sample preparation is the most critical step in minimizing matrix effects.[1] While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids and other interfering components.[2] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are significantly more effective at cleaning up the sample.[2]
Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis
| Technique | General Principle | Relative Effectiveness in Reducing Ion Suppression | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Low to Moderate | Fast, simple, inexpensive. | High risk of ion suppression as phospholipids and salts remain in the supernatant.[2][5] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate to High | Good removal of salts and phospholipids; can be tailored by solvent choice.[8] | Can be labor-intensive and require larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High to Very High | Highly selective, provides the cleanest extracts, excellent for removing interferences.[1][9] | More complex method development, higher cost per sample. |
Q5: Can you provide a detailed protocol for a Solid-Phase Extraction (SPE) method?
A5: Yes. The following protocol is adapted from established methods for beta-agonist analysis and is designed to provide a clean extract.[10]
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an appropriate volume of this compound internal standard solution.
-
Add 2.5 mL of 1.2 M hydrochloric acid to the sample.[10]
-
Vortex for 1 minute to mix.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 10 mL of acetonitrile/water (1:1, v/v) to remove hydrophilic interferences. Discard the effluent.[10]
-
-
Elution:
-
Elute the analyte and internal standard with 20 mL of 25% ammonia water/acetonitrile (1:99, v/v).[10]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 2 mL) of the initial mobile phase (e.g., acetonitrile/water (1:9, v/v)).[10]
-
Vortex to dissolve, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Q6: I've improved sample prep but still observe some ion suppression. What chromatographic adjustments can I make?
A6: If residual matrix effects persist, optimizing the chromatographic separation can resolve this compound from co-eluting interferences.[1]
-
Adjust the Gradient: Modify the mobile phase gradient to increase the separation between your analyte and the regions of ion suppression identified by your post-column infusion experiment. A slower, shallower gradient around the elution time of this compound can improve resolution.
-
Change Column Chemistry: Switching to a different column chemistry (e.g., from a standard C18 to a Phenyl-Hexyl or a pentafluorophenyl (PFP) column) can alter the selectivity of the separation, potentially moving this compound away from interfering compounds.
-
Employ a Diverter Valve: An LC diverter valve can be programmed to send the highly contaminated initial eluent (containing salts and other unretained components) to waste, only directing the flow to the mass spectrometer during the elution window of your analyte.
By systematically applying these diagnostic and troubleshooting steps, you can effectively minimize ion suppression and ensure the development of a robust and reliable method for the quantification of this compound in plasma.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of zilpaterol in a residue depletion study using LC-MS/MS in cattle plasma, muscle, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mhlw.go.jp [mhlw.go.jp]
Stability of Zilpaterol-d7 in different solvent compositions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Zilpaterol-d7 in various solvent compositions. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a stock solution of this compound, methanol is a commonly used and recommended solvent. This compound is slightly soluble in methanol and DMSO.[1] For Zilpaterol hydrochloride, the non-deuterated form, it is very soluble in water and aqueous media, but only slightly soluble in methanol (approximately 3%) and practically insoluble in most other organic solvents.[2]
Q2: How should I store my this compound stock solution and for how long is it stable?
A2: this compound as a solid is stable for at least four years when stored at -20°C.[1] A stock solution of Zilpaterol in an appropriate solvent has been shown to be stable for at least 81 days when stored under refrigerated conditions.[2] It is recommended to store stock solutions at 2-8°C and protect them from light. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous solutions?
A3: Caution is advised when preparing and storing aqueous solutions of Zilpaterol compounds. For the non-deuterated form, Zilpaterol hydrochloride, it is recommended not to store aqueous solutions for more than one day.[1] This suggests that this compound may also have limited stability in aqueous media, and freshly prepared solutions should be used for analytical runs.
Q4: Can I use acetonitrile to prepare my this compound working solutions?
A4: Yes, acetonitrile is commonly used as a component of the mobile phase in LC-MS analysis of Zilpaterol and can be used to prepare working solutions.[3] Often, working standards are prepared by diluting the stock solution in a solvent mixture that is compatible with the initial mobile phase conditions of the chromatographic method, such as a mixture of acetonitrile and water with additives like formic acid.
Q5: Are there any known degradation products of Zilpaterol that I should be aware of?
A5: Yes, the major metabolites of Zilpaterol, which could also be potential degradation products, are hydroxy-zilpaterol and N-deisopropyl zilpaterol. In analytical methods, it is important to ensure that the chromatographic conditions can separate the parent compound from these potential interferents.
Data Presentation: Stability of Zilpaterol Solutions
The following table summarizes the available stability data for Zilpaterol. The stability of this compound is expected to be comparable to its non-deuterated counterpart under similar conditions.
| Solution Type | Solvent/Matrix | Storage Condition | Duration | Stability Assessment |
| Stock Solution | Not specified (likely aqueous or methanolic) | Refrigerated | 81 days | Stable[2] |
| Aqueous Solution | Aqueous Buffer (e.g., PBS) | Room Temperature | Not recommended for > 1 day | Prone to degradation[1] |
| Tissue Extract | Not specified | Room Temperature | 24 hours | Stable[2] |
| Tissue Extract | Not specified | Freeze-Thaw | 4 cycles | Stable[2] |
Troubleshooting Guide
Issue: I am observing a decreasing signal for my this compound internal standard throughout my analytical run.
Possible Causes and Solutions:
-
Degradation in the Autosampler: this compound may be degrading in the solvent composition of your reconstituted samples, especially if it is highly aqueous.
-
Troubleshooting Step: Prepare a fresh set of calibration standards and quality control samples and re-inject them. If the signal is restored for the initial samples but degrades over time, consider changing the solvent for sample reconstitution to one with a higher percentage of organic solvent, if compatible with your chromatography. Also, consider using a cooled autosampler if available.
-
-
Adsorption to Vials or Tubing: The analyte may be adsorbing to the surface of your sample vials or the LC system tubing.
-
Troubleshooting Step: Use silanized glass vials or polypropylene vials to minimize adsorption. Prime the LC system thoroughly before starting the run.
-
-
Ion Suppression/Enhancement: Components from the sample matrix that elute at or near the retention time of this compound can affect its ionization efficiency in the mass spectrometer source.
-
Troubleshooting Step: Review your chromatography to ensure there is adequate separation between this compound and any major matrix components. You may need to optimize your sample clean-up procedure to remove interfering substances.
-
Issue: My calibration curve for Zilpaterol is not linear, and the response for the internal standard is inconsistent.
Possible Causes and Solutions:
-
Inaccurate Pipetting or Dilution: Errors in the preparation of stock or working solutions can lead to non-linear calibration curves.
-
Troubleshooting Step: Carefully re-prepare your stock and working solutions using calibrated pipettes. Ensure complete dissolution of the solid standard.
-
-
Cross-Contamination: Contamination of your internal standard solution with the non-deuterated analyte can cause inaccurate quantification.
-
Troubleshooting Step: Prepare fresh solutions in a clean environment. Ensure that separate pipette tips are used for the analyte and the internal standard.
-
-
Mass Spectrometer Source Contamination: A dirty ion source can lead to inconsistent ionization and signal instability.
-
Troubleshooting Step: Clean the mass spectrometer's ion source according to the manufacturer's instructions.
-
Experimental Protocols
Protocol for Assessing Short-Term Stability of this compound Working Solutions
This protocol is designed to evaluate the stability of this compound in different solvent compositions under typical laboratory conditions.
1. Materials:
- This compound certified reference material
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized water (18 MΩ·cm)
- Formic acid (LC-MS grade)
- Volumetric flasks and calibrated pipettes
- LC-MS/MS system
2. Preparation of Solutions:
- Stock Solution (1 mg/mL): Accurately weigh a suitable amount of this compound and dissolve it in methanol in a volumetric flask.
- Working Solutions (1 µg/mL): Prepare separate working solutions of this compound in the following solvents:
- 100% Methanol
- 100% Acetonitrile
- 50:50 Methanol:Water (v/v)
- 50:50 Acetonitrile:Water (v/v)
- Mobile Phase A (e.g., Water with 0.1% Formic Acid)
- Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid)
3. Stability Study:
- Divide each working solution into two sets of aliquots. Store one set at room temperature (approx. 25°C) and the other under refrigeration (2-8°C).
- Analyze the solutions by LC-MS/MS at the following time points: 0, 4, 8, 12, and 24 hours.
- At each time point, inject the solutions in triplicate.
4. Data Analysis:
- Calculate the mean peak area of this compound for each solvent and time point.
- The stability is assessed by comparing the mean peak area at each time point to the mean peak area at time 0. The solution is considered stable if the response is within ±10% of the initial response.
5. Data Presentation:
- Present the results in a table showing the percentage of the initial response remaining at each time point for each solvent and storage condition.
Visualizations
Caption: Experimental workflow for assessing the short-term stability of this compound.
Caption: Troubleshooting decision tree for decreasing this compound signal.
References
- 1. fao.org [fao.org]
- 2. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]
Technical Support Center: Zilpaterol-d7 Analysis
Welcome to the technical support center for Zilpaterol-d7 analysis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the quantification of this compound, a deuterated internal standard for Zilpaterol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
A1: this compound is a stable isotope-labeled version of Zilpaterol, a beta-adrenergic agonist. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of the quantification of Zilpaterol.[1]
Q2: What are the common analytical techniques for this compound detection?
A2: The most prevalent technique for the analysis of Zilpaterol and its internal standard, this compound, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[2][3][4] This method offers high sensitivity and selectivity, which are essential for detecting trace amounts of the analyte in complex biological matrices such as plasma, urine, and various tissues.[3][4]
Q3: What are the typical precursor and product ions for monitoring Zilpaterol?
A3: For Zilpaterol, the precursor ion is typically m/z 262.2. The common product ions used for quantification and confirmation are m/z 244 and m/z 185.[5] These transitions are monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer.
Q4: Why is sample preparation critical for this compound analysis?
A4: Sample preparation is a critical step to remove interfering substances from the biological matrix that can cause ion suppression or enhancement, collectively known as matrix effects.[6][7][8] Effective sample cleanup leads to a better signal-to-noise ratio, improved sensitivity, and more accurate quantification. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.[3]
Troubleshooting Guide: Enhancing this compound Signal-to-Noise Ratio
This guide provides solutions to common problems that can lead to a poor signal-to-noise (S/N) ratio for this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Suboptimal Ionization: Inefficient ionization of this compound in the MS source. | Optimize MS Source Conditions: Adjust parameters such as ion spray voltage, capillary temperature, and gas flows (nebulizer, heater, and curtain gas) to maximize the this compound signal.[9] |
| Matrix Effects: Co-eluting endogenous compounds from the sample matrix are suppressing the ionization of this compound.[6][7][8] | Improve Sample Cleanup: Employ a more rigorous solid-phase extraction (SPE) protocol or a liquid-liquid extraction (LLE) step to remove interfering matrix components.[3] Modify Chromatography: Adjust the mobile phase composition or gradient to better separate this compound from matrix interferences.[10] Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[6] | |
| Analyte Degradation: Zilpaterol can degrade in certain sample types, such as liver and kidney.[11] | Acidify Sample: Add hydrochloric acid during sample preparation to prevent degradation.[11] | |
| High Background Noise | Contaminated LC-MS System: Contaminants in the mobile phase, LC system, or mass spectrometer can contribute to high background noise. | Use High-Purity Solvents: Ensure the use of LC-MS grade solvents and additives. Clean the System: Flush the LC system thoroughly. Clean the MS ion source components. |
| Chemical Noise: Background ions from the sample matrix or other sources that are close in m/z to the target analyte. | Optimize MS/MS Transitions: Ensure that the selected precursor and product ions are specific to this compound and have minimal interference from the matrix. | |
| Poor Peak Shape (Tailing or Broadening) | Inappropriate Reconstitution Solvent: The solvent used to reconstitute the final extract may be too strong, causing peak distortion. | Match Reconstitution Solvent to Mobile Phase: Reconstitute the sample in a solvent that is similar in composition and strength to the initial mobile phase conditions. Using the mobile phase itself for reconstitution can improve peak shape.[9] |
| Column Overloading: Injecting too much sample onto the analytical column. | Reduce Injection Volume: Decrease the volume of sample injected onto the column. |
Experimental Protocols
Protocol 1: Extraction of Zilpaterol from Bovine Liver
This protocol is adapted from established methods for the extraction of Zilpaterol from tissue samples.
-
Sample Homogenization:
-
Weigh 5 g of bovine liver tissue.
-
Add 10 mL of a 0.6 mol/L hydrochloric acid:ethanol:water (1:1:1, v/v/v) solution.
-
Homogenize the mixture using a high-speed blender.
-
-
Liquid-Liquid Extraction:
-
To the homogenate, add 50 mL of n-hexane and homogenize again.
-
Add 50 mL of acetonitrile saturated with n-hexane.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Collect the acetonitrile layer.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an octadecylsilanized (C18) SPE cartridge (1,000 mg) with 10 mL of acetonitrile/water (1:1, v/v).
-
Condition a benzenesulfonic-propylsilanized silica gel cartridge (500 mg) with 10 mL of acetonitrile/water (1:1, v/v).
-
Load the acetonitrile extract onto the stacked cartridges.
-
Wash the cartridges with an appropriate solvent to remove impurities.
-
Elute the analyte from the benzenesulfonic-propylsilanized silica gel cartridge with 20 mL of 25% ammonia water/acetonitrile (1:99, v/v).[11]
-
-
Final Preparation:
-
Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 2 mL of acetonitrile/water (1:9, v/v).[11]
-
The sample is now ready for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes the limit of quantification (LOQ) and recovery rates for Zilpaterol analysis in various matrices as reported in the literature. These values can serve as a benchmark for researchers developing their own methods.
| Matrix | Analytical Method | Limit of Quantification (LOQ) | Average Recovery (%) | Reference |
| Beef | LC-ESI-MS/MS | 0.2 µg/kg | 100.9 - 108.5 | [9] |
| Various Meats | LC-MS/MS | 0.2 µg/kg | 94.1 - 120.0 | [2] |
| Sheep Urine (ASAP-MS) | ASAP-MS | 3.7 ng/mL | N/A | [12] |
| Sheep Tissues (ASAP-MS) | ASAP-MS | 0.4 - 1.2 ng/g | N/A | [12] |
| Livestock Products | LC-MS/MS | 0.01 mg/kg | 87.0 - 99.4 | [3] |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis from sample preparation to final quantification.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: A logical approach to troubleshooting a low signal-to-noise ratio for this compound.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of zilpaterol in a residue depletion study using LC-MS/MS in cattle plasma, muscle, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mhlw.go.jp [mhlw.go.jp]
- 12. pubs.acs.org [pubs.acs.org]
Resolving co-eluting interferences with Zilpaterol-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zilpaterol-d7 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in our analytical method?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for the quantification of Zilpaterol.[1] It is chemically identical to Zilpaterol, but its increased mass (due to the seven deuterium atoms) allows it to be distinguished by a mass spectrometer. Because it behaves nearly identically to Zilpaterol during sample extraction, chromatography, and ionization, it provides a reliable way to correct for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.
Q2: What are the common mass transitions for Zilpaterol and this compound in LC-MS/MS analysis?
A2: While optimal transitions should be determined empirically on your specific instrument, commonly used precursor and product ions in positive electrospray ionization (ESI+) mode are summarized below.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Zilpaterol | 262.2 | 244.2 | 185.1 |
| This compound | 269.2 | 251.2 | 192.1 |
| Note: These values may vary slightly depending on the instrument and analytical conditions.[2][3] |
Q3: What are potential sources of interference when analyzing Zilpaterol?
A3: Potential sources of interference in Zilpaterol analysis can include:
-
Endogenous matrix components: Compounds naturally present in the sample matrix (e.g., plasma, tissue, urine) that may have similar chromatographic retention times and/or mass-to-charge ratios.[4][5]
-
Metabolites of Zilpaterol: Zilpaterol is metabolized in the body, and its metabolites, such as deisopropyl-zilpaterol and hydroxy-zilpaterol, could potentially interfere with the analysis if they are not chromatographically resolved.[6]
-
Isobaric interferences: Other compounds with the same nominal mass as Zilpaterol or this compound.[7][8][9]
-
Carryover: Residual Zilpaterol or this compound from a previous high-concentration sample injection adhering to the analytical system and eluting in subsequent runs.[10]
Troubleshooting Guide: Co-eluting Interferences with this compound
This guide addresses specific issues related to co-eluting interferences that may be encountered during the analysis of Zilpaterol using this compound as an internal standard.
Problem 1: Distorted or split peak shape for this compound.
-
Possible Cause: Co-elution of an interfering substance from the sample matrix with the this compound internal standard. This can lead to ion suppression or enhancement, affecting the peak shape.
-
Troubleshooting Steps:
-
Inject a neat standard solution of this compound: This will confirm if the issue is with the instrument or the sample matrix. If the peak shape is normal, the problem is likely matrix-related.
-
Optimize chromatographic separation:
-
Modify the gradient: A shallower gradient can improve the separation between this compound and the co-eluting interference.
-
Change the mobile phase composition: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase. The addition of a small amount of an additive like ammonium acetate can sometimes improve peak shape.[1]
-
Try a different column chemistry: A column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) may provide a different selectivity and resolve the interference.
-
-
Enhance sample preparation: Improve the clean-up procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.[11][12]
-
Problem 2: Inaccurate or imprecise quantification of Zilpaterol.
-
Possible Cause: A co-eluting interference that affects the ionization of Zilpaterol and this compound differently, or an interference that contributes to the signal of either the analyte or the internal standard.
-
Troubleshooting Steps:
-
Evaluate matrix effects: Perform a post-extraction addition experiment to determine if the matrix is causing ion suppression or enhancement. This involves comparing the response of the analyte in a neat solution to its response when spiked into a blank matrix extract.
-
Check for isobaric interferences: Analyze a blank matrix sample to look for any endogenous compounds that produce a signal at the same mass transitions as Zilpaterol or this compound.
-
Review the integration of the peaks: Ensure that the peaks for both Zilpaterol and this compound are being integrated correctly and that there are no small, co-eluting peaks being included in the integration.
-
Implement the chromatographic and sample preparation optimizations described in "Problem 1" to separate the interference.
-
Problem 3: Signal observed for Zilpaterol in blank samples (no analyte present).
-
Possible Cause:
-
Carryover: High-concentration samples can contaminate the injection port, column, or mass spectrometer source.
-
Isotopic contribution from this compound: While generally minor, a very small percentage of the this compound internal standard may not be fully deuterated (e.g., contains six or fewer deuterium atoms), which could contribute to the signal at the mass of the native Zilpaterol.
-
-
Troubleshooting Steps:
-
Address carryover:
-
Inject several blank solvent injections after a high-concentration sample to wash the system.
-
Develop a more rigorous needle wash procedure for the autosampler.
-
-
Investigate isotopic contribution:
-
Inject a high-concentration solution of only this compound and monitor the mass transition for native Zilpaterol. This will allow you to determine the extent of any isotopic contribution. If significant, you may need to source a this compound standard with higher isotopic purity or adjust your quantification method to account for this contribution.
-
-
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Zilpaterol
This is a general protocol and should be optimized for your specific instrumentation and sample matrix.
| Parameter | Description |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
This protocol is a starting point and may require modification for optimal performance.[2][3]
Visualizations
Caption: A typical experimental workflow for the quantification of Zilpaterol using this compound.
Caption: A logical troubleshooting workflow for addressing analytical issues with this compound.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]
- 4. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Resolving isobaric interference towards the determination of 137Cs and 90Sr using laser-ionization mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 10. zefsci.com [zefsci.com]
- 11. Determination of zilpaterol in a residue depletion study using LC-MS/MS in cattle plasma, muscle, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Calibration curve issues with Zilpaterol-d7 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Zilpaterol-d7 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my calibration curve for Zilpaterol not linear (R² < 0.99) when using a this compound internal standard?
Poor linearity is a common issue that can stem from several sources, even when using a stable isotope-labeled internal standard. Common causes include issues with the internal standard itself, the analyte, the analytical system, or the data processing method.[1][2]
Troubleshooting Steps:
-
Verify Internal Standard (IS) Response: Check the raw peak area of this compound across all calibration points and samples. It should be consistent. High variability could indicate pipetting errors, inconsistent sample processing, or stability issues.[2]
-
Examine Analyte Response: Look for signs of detector saturation at high concentrations or adsorptive losses at low concentrations.[1][3]
-
Investigate Matrix Effects: Even with an isotope-labeled IS, severe matrix effects can cause non-linearity, especially if the matrix composition varies significantly between calibration standards and unknown samples.[1]
-
Review Data Processing: Ensure you are using the correct regression model. For LC-MS/MS data, which often exhibits non-constant variance (heteroscedasticity), a weighted linear regression (e.g., 1/x or 1/x²) is often more appropriate than a simple linear regression.[1] Using correlation coefficients (r²) alone is not sufficient to assess linearity.[1]
Q2: The peak area of my this compound internal standard is highly variable between runs. What are the potential causes?
Inconsistent internal standard response is a critical issue as it undermines the fundamental purpose of using an IS.
Potential Causes & Solutions:
-
Preparation Error: Inaccurate pipetting during the preparation of stock or working solutions, or when spiking the IS into samples.
-
Solution: Prepare fresh standard solutions and use calibrated pipettes. For better precision, consider quantitating the deuterated standard against a precisely weighed unlabeled standard.[4]
-
-
Storage and Stability: Improper storage can lead to degradation of the this compound standard.
-
Sample Preparation Inconsistency: Variable recovery during extraction steps.
-
Solution: Ensure the IS is added early in the sample preparation process to account for losses. Homogenize samples thoroughly and ensure consistent timing and reagent volumes for all samples.
-
-
Autosampler/Injector Issues: Inconsistent injection volumes or leaks in the autosampler.
-
Solution: Perform autosampler maintenance. Manually inject a few standards to check if the variability persists.[2]
-
-
Ion Source Instability: A dirty or unstable mass spectrometer ion source can cause fluctuating signal intensity.
-
Solution: Clean the MS source.[2]
-
Q3: I'm observing signal suppression or enhancement. How can I identify and mitigate these matrix effects?
Matrix effects occur when components in the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the analyte and internal standard, leading to inaccurate quantification.
Identification & Mitigation Strategies:
-
Post-Extraction Spike Analysis:
-
Protocol: Analyze three sample sets: (A) a neat standard solution, (B) a blank matrix extract spiked with the analyte and IS post-extraction, and (C) the pre-extraction spiked sample.
-
Calculation: Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100. A value < 100% indicates suppression; > 100% indicates enhancement.
-
-
Mitigation Techniques:
-
Improve Sample Cleanup: Employ more rigorous extraction and cleanup methods, such as Solid Phase Extraction (SPE), to remove interfering matrix components.[6][7]
-
Chromatographic Separation: Optimize the LC method to separate Zilpaterol from co-eluting matrix components. This may involve adjusting the gradient, changing the mobile phase, or using a different column.[8]
-
Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby minimizing their impact.[9]
-
Q4: My sample concentration is above the highest calibration standard ("over-curve"). How should I accurately quantify it?
Extrapolating beyond the calibrated range is not a valid analytical practice.[3][10] When using an internal standard, simply diluting the final extract is ineffective because the analyte-to-IS ratio remains unchanged.[10]
Correct Dilution Procedures:
-
Pre-Extraction Dilution: Dilute the unknown sample with a blank matrix before adding the internal standard. Re-extract and analyze the diluted sample.
-
Post-Extraction with IS Adjustment:
-
Dilute the out-of-range sample extract with the mobile phase.
-
Prepare a separate, matching dilution of the internal standard solution.
-
Combine the diluted sample and diluted IS solution for analysis. This maintains a known analyte-to-IS ratio that falls within the curve.
-
Experimental Protocols & Data
Protocol 1: Preparation of Standard Solutions
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve Zilpaterol and this compound standards in methanol to create individual 100 µg/mL stock solutions.[6]
-
Working Standard Solutions: Prepare working solutions by serially diluting the stock solutions with the mobile phase (e.g., 10 mM ammonium acetate in 95:5 water:acetonitrile).[6]
-
Calibration Curve Standards (0.2 - 10 ng/mL): Create a series of calibration standards by spiking appropriate amounts of the Zilpaterol working solution into a blank matrix extract. A typical range is 0.2, 0.5, 1.0, 2.0, 5.0, and 10.0 ng/mL.[6]
-
Internal Standard Spiking: Spike each calibration standard and sample with a constant concentration of this compound (e.g., 4 µg/kg).[6]
-
Storage: Store all solutions in amber vials at -20°C.[6]
Protocol 2: Sample Preparation for Beef Tissue
This protocol is adapted from validated methods for Zilpaterol analysis in tissue.[6][11]
-
Homogenization: Homogenize 10g of the tissue sample.
-
Hydrolysis (Optional but Recommended): For potential glucuronide/sulfate conjugates, add β-glucuronidase/arylsulfatase in an ammonium acetate buffer and incubate.[6]
-
Internal Standard Spiking: Fortify the homogenized sample with the this compound internal standard solution.[11]
-
Extraction: Add an organic solvent like methanol or ethyl acetate, homogenize further, and centrifuge to separate the layers.[6][11]
-
Defatting (If Necessary): For fatty samples, perform a liquid-liquid partition with n-hexane to remove lipids.[6]
-
Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Purification (SPE):
-
Reconstitute the residue in a suitable loading buffer.
-
Condition a cation exchange or Molecularly Imprinted Polymer (MIP) SPE cartridge.[6]
-
Load the sample, wash away impurities, and elute the analyte with an appropriate solvent (e.g., ammoniated methanol).
-
-
Final Preparation: Evaporate the eluate and reconstitute the final residue in the initial mobile phase for LC-MS/MS analysis.[6]
Quantitative Data from Published Methods
The following tables summarize typical instrument parameters and performance data to serve as a benchmark for your experiments.
Table 1: Example LC-MS/MS Parameters for Zilpaterol Analysis
| Parameter | Setting | Reference |
|---|---|---|
| LC Column | C18 (e.g., 2.1 mm x 150 mm, 3.5 µm) | [6][12] |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Acetate in Water | [6][12] |
| Mobile Phase B | Acetonitrile | [6][12] |
| Flow Rate | 0.2 - 0.4 mL/min | [6][12] |
| Column Temp | 35 - 40°C | [6][12] |
| Ionization Mode | ESI Positive (ESI+) | [6][7] |
| Zilpaterol Transition | m/z 262.2 → 244.2 (Quantitative) | [6] |
| This compound Transition | m/z 269.2 → 251.2 (or similar appropriate transition) |[11] |
Table 2: Typical Method Validation Performance
| Parameter | Value | Matrix | Reference |
|---|---|---|---|
| Linearity (r²) | > 0.997 | Meat/Tissue | [6][12] |
| Limit of Quantitation (LOQ) | 0.2 µg/kg | Meat/Tissue | [6][12] |
| Average Recovery | 94% - 120% | Meat/Tissue | [9][12] |
| Intra/Inter-day Precision (RSD) | < 10.58% | Meat/Tissue |[6][12] |
Visual Troubleshooting Guides
Caption: Figure 1: General Troubleshooting Workflow for Calibration Curve Issues.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. merck.com [merck.com]
- 6. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]
- 7. Determination of zilpaterol in a residue depletion study using LC-MS/MS in cattle plasma, muscle, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. apvma.gov.au [apvma.gov.au]
- 12. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Zilpaterol Stable Isotopes: A Comparative Analysis of Zilpaterol-d7
In the realm of bioanalytical research and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of target analytes. This guide provides a comprehensive comparison of Zilpaterol-d7 with other Zilpaterol stable isotopes, offering researchers, scientists, and drug development professionals the critical data and methodologies necessary for informed decision-making in their analytical workflows.
Zilpaterol, a β2-adrenergic agonist, has been utilized in the livestock industry to enhance growth performance. Its detection and quantification in various biological matrices are crucial for regulatory monitoring and pharmacokinetic studies. This compound, a deuterated form of Zilpaterol, is frequently employed as an internal standard in mass spectrometry-based assays to correct for matrix effects and variations in sample processing, thereby improving the reliability of results.[1][2][3][4]
Comparative Performance of Zilpaterol Stable Isotopes
The selection of an appropriate internal standard is critical for the robustness of an analytical method. While this compound is a commonly used standard, other isotopically labeled versions of Zilpaterol and related compounds are also available. The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency and fragmentation patterns, but be clearly distinguishable by its mass-to-charge ratio (m/z).
The following table summarizes key mass spectrometric parameters for Zilpaterol and its deuterated internal standard, this compound, as reported in various analytical methods. This data is essential for setting up selective and sensitive detection protocols.
| Compound | Parent Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
| Zilpaterol | 262.1 | 244.1, 185.1 | - |
| This compound | 269.1 | 251.1, 192.1 | - |
Note: Specific collision energies are instrument-dependent and require optimization.
Experimental Protocols
The accurate quantification of Zilpaterol relies on robust and validated analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique employed for its detection due to its high sensitivity and selectivity.[2][5][6][7]
Sample Preparation: Extraction and Clean-up of Zilpaterol from Bovine Liver
This protocol is a representative example of the steps involved in extracting Zilpaterol from tissue samples prior to LC-MS/MS analysis.
-
Homogenization: Weigh 5 g of minced bovine liver tissue into a 50 mL centrifuge tube. Add 10 mL of 0.1 M perchloric acid and homogenize for 1 minute.
-
Internal Standard Spiking: Add a known concentration of this compound solution to the homogenate.
-
Protein Precipitation and Centrifugation: Add 20 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Visualizing Key Processes
To further elucidate the mechanisms and workflows associated with Zilpaterol analysis, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of Zilpaterol.
Zilpaterol exerts its biological effects by binding to β-adrenergic receptors, primarily the β2 subtype, which are G-protein coupled receptors. This interaction initiates a downstream signaling cascade.[8][9]
Caption: The β-adrenergic signaling pathway activated by Zilpaterol.
Conclusion
The use of this compound as an internal standard is a well-established and effective strategy for the accurate and precise quantification of Zilpaterol in complex biological matrices. Its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring reliable correction for analytical variability. While direct comparative data with other Zilpaterol stable isotopes is limited, the widespread adoption of this compound in validated LC-MS/MS methods attests to its performance and reliability. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to develop and implement robust analytical methods for Zilpaterol detection and to understand its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Applications - CAT N°: 22903 [bertin-bioreagent.com]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination and enantioselective separation of zilpaterol in human urine after mimicking consumption of contaminated meat using high-performance liquid chromatography with tandem mass spectrometry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zilpaterol hydrochloride alters abundance of β-adrenergic receptors in bovine muscle cells but has little effect on de novo fatty acid biosynthesis in bovine subcutaneous adipose tissue explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Cross-Validation of Analytical Methods with Zilpaterol-d7
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of Zilpaterol, a β-adrenergic agonist used to enhance growth in livestock, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of analytical methods for Zilpaterol, with a focus on the cross-validation of its deuterated analogue, Zilpaterol-d7, against other commonly used internal standards. The information presented is supported by experimental data to aid researchers in selecting the most suitable methodology for their specific applications.
The Superiority of an Isotope-Labeled Internal Standard
The ideal internal standard for mass spectrometry-based quantification is a stable isotope-labeled version of the analyte. This compound, a deuterated form of Zilpaterol, is considered the gold standard for this purpose. Its chemical and physical properties are nearly identical to the analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for effective compensation for matrix effects and variations in instrument performance, ultimately leading to improved accuracy and precision.
One study highlighted that the use of this compound as an internal standard for Zilpaterol analysis was chosen to enhance both efficiency and reproducibility when compared to other internal standards like ractopamine-d5, cimaterol-d7, and clenbuterol-d9[1].
Performance Data: this compound vs. Alternative Internal Standards
Disclaimer: The following table summarizes data from separate studies. Variations in experimental conditions (matrix, instrumentation, etc.) may influence the reported performance metrics.
| Performance Metric | Method with this compound as Internal Standard | Method with Clenbuterol-d9 as Internal Standard |
| **Linearity (R²) ** | > 0.9979[1] | > 0.999[2] |
| Recovery (%) | 94.1 - 120.0[1] | 100.9 - 108.5[2] |
| Limit of Quantification (LOQ) | 0.2 µg/kg (in meat)[1] | 0.2 µg/kg (in beef)[2] |
| Precision (CV%) | < 10.58[1] | < 10.0[2] |
As the table indicates, both this compound and Clenbuterol-d9 can be utilized in analytical methods that demonstrate excellent linearity, recovery, sensitivity, and precision for the quantification of Zilpaterol. However, the use of a homologous, stable isotope-labeled internal standard like this compound is theoretically and practically superior as it best mimics the behavior of the analyte.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the analysis of Zilpaterol using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Homogenization: Homogenize 5g of tissue sample.
-
Fortification: Add the internal standard (this compound) to the homogenized sample.
-
Extraction: Extract the sample with an appropriate solvent, such as a mixture of isopropanol and ethyl acetate, followed by centrifugation.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable buffer.
-
SPE Cleanup: Load the reconstituted sample onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the analyte and internal standard with an appropriate solvent.
-
Final Evaporation and Reconstitution: Evaporate the eluate and reconstitute the final residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is utilized for sensitive and selective detection.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Zilpaterol | 262.2 | 244.2 | 17 |
| 185.1 | 35 | ||
| This compound | 269.2 | 251.2 | 19 |
| 185.2 | 35 |
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Zilpaterol and a typical experimental workflow for its analysis.
Caption: Zilpaterol Signaling Pathway.
Caption: Experimental Workflow for Zilpaterol Analysis.
Conclusion
The cross-validation of analytical methods for Zilpaterol demonstrates that while various internal standards can be employed to achieve satisfactory results, the use of the stable isotope-labeled analogue, this compound, is the preferred approach for ensuring the highest level of accuracy and reproducibility. Its ability to closely mimic the behavior of the native analyte throughout the analytical process provides superior compensation for potential sources of error. For researchers and professionals in drug development, the adoption of methods utilizing this compound is a robust strategy for the reliable quantification of Zilpaterol in complex biological matrices.
References
Inter-laboratory Method Comparison for Zilpaterol Quantification Using Zilpaterol-d7 as an Internal Standard
This guide provides a comparative overview of analytical methodologies for the quantification of Zilpaterol, a β-adrenergic agonist used to enhance growth in livestock. The focus is on methods employing Zilpaterol-d7 as a stable isotope-labeled internal standard, a common practice for achieving high accuracy and precision in mass spectrometry-based analyses. While a formal inter-laboratory ring study is not publicly available, this document collates and compares data from various published studies to offer insights into method performance across different laboratories and matrices.
Zilpaterol is utilized in some countries as a feed supplement for cattle to increase lean muscle mass and improve feed efficiency.[1] Its use, however, is regulated due to potential risks to human consumers from residues in animal tissues.[2] Consequently, robust and reliable analytical methods are crucial for monitoring Zilpaterol levels in various biological samples. This compound is the preferred internal standard for the quantification of Zilpaterol by GC- or LC-MS.[3]
Comparative Analysis of Method Performance
The following table summarizes the quantitative performance of different analytical methods for Zilpaterol quantification using this compound as an internal standard, as reported in various studies. The data highlights the method's applicability across different biological matrices.
| Laboratory/Study Reference | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Precision (CV%) |
| Australian Pesticides and Veterinary Medicines Authority | Bovine Liver | 3 µg/kg | Not Reported | Not Reported |
| Bovine Kidney & Muscle | 1 µg/kg | Not Reported | Not Reported | |
| Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists[4] | Various Meat Samples | 0.2 µg/kg | 94.1 - 120.0 | Not Reported |
| Determination of multiresidue analysis of β-agonists in muscle and viscera[5] | Muscle | Not specified, but linearity and LOQs of the b-agonists were determined. | Not specified, but favorable recoveries were obtained. | 1.7 - 7.7 (at 1.5 mg/kg) and 3.1 - 6.4 (at 3.0 mg/kg) |
| Viscera | Not specified, but linearity and LOQs of the b-agonists were determined. | Not specified, but favorable recoveries were obtained. | Not specified, but the precision of the assay was assessed. | |
| Determination of Zilpaterol in a Residue Depletion Study[2] | Plasma, Muscle, Liver, Kidney | Not specified, but the method was fully validated showing good linearity. | ≥ 97 | Not Reported |
Experimental Protocols
The methodologies employed for Zilpaterol quantification, while broadly similar, exhibit variations in sample preparation and analytical conditions. A generalized workflow is presented below, followed by a summary of a common experimental protocol.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Determination of zilpaterol in a residue depletion study using LC-MS/MS in cattle plasma, muscle, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
Performance of Zilpaterol-d7 in Bioanalytical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative bioanalytical methods. This guide provides a comparative overview of the performance of Zilpaterol-d7 as an internal standard in the analysis of Zilpaterol, with a focus on linearity and limits of detection, alongside a detailed experimental protocol and relevant biological pathway information.
Linearity and Limits of Detection: A Comparative Analysis
This compound is a commonly employed stable isotope-labeled internal standard for the quantification of Zilpaterol in various biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity and co-elution with the analyte of interest allow for effective correction of matrix effects and variations in sample processing, leading to high accuracy and precision.
While direct head-to-head comparative studies on the linearity and limits of detection of different internal standards for Zilpaterol analysis are limited, the available data from various validated methods demonstrate the suitability of this compound. The following table summarizes the performance characteristics of LC-MS/MS methods for Zilpaterol quantification using this compound and other commonly used internal standards for β-agonists.
| Internal Standard | Analyte | Matrix | Linearity (Correlation Coefficient, r²) | Limit of Quantification (LOQ) | Reference |
| This compound | Zilpaterol | Beef Muscle | > 0.999 | 0.2 µg/kg | [1] |
| This compound | Zilpaterol | Bovine Tissues | > 0.99 | 1.3 ng/g | [2] |
| This compound | Clenbuterol, Ractopamine, Zilpaterol | Meat | 0.9979 (for Zilpaterol) | 0.2 µg/kg (for Zilpaterol) | [3] |
| Clenbuterol-d9 | Zilpaterol | Beef Muscle | 0.999 | 0.2 µg/kg | [1] |
| Ractopamine-d6 | Clenbuterol, Ractopamine, Zilpaterol | Meat | - | - | [3] |
| Salbutamol-d3 | Zilpaterol and other β-agonists | Urine | - | - | [4] |
Note: The performance characteristics are method-dependent and can vary based on the sample matrix, extraction procedure, and instrumentation.
Experimental Protocol: Quantification of Zilpaterol in Biological Matrices using LC-MS/MS
This section outlines a typical experimental protocol for the extraction and quantification of Zilpaterol from tissue samples using this compound as an internal standard.
1. Sample Preparation and Homogenization:
-
Weigh 5 grams of the tissue sample (e.g., muscle, liver).
-
Homogenize the sample to ensure uniformity.
2. Extraction:
-
To the homogenized sample, add a known concentration of this compound internal standard solution.
-
Add an appropriate extraction solvent (e.g., a mixture of acetonitrile and water).
-
Vortex or shake the mixture vigorously to ensure thorough extraction of the analyte and internal standard.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Collect the supernatant containing the extracted analytes.
3. Clean-up (Solid-Phase Extraction - SPE):
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances.
-
Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).
4. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Zilpaterol and this compound. This provides high selectivity and sensitivity.
-
Zilpaterol transitions: For example, m/z 262.2 -> 244.2 (quantifier) and 262.2 -> 185.1 (qualifier).
-
This compound transitions: For example, m/z 269.2 -> 251.2.
-
-
Data Analysis: The ratio of the peak area of Zilpaterol to the peak area of this compound is used to construct a calibration curve and quantify the concentration of Zilpaterol in the unknown samples.
-
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the experimental process and the biological context of Zilpaterol's action, the following diagrams are provided.
Caption: Experimental workflow for Zilpaterol analysis.
Zilpaterol exerts its effects by acting as a β2-adrenergic agonist. The signaling pathway initiated by Zilpaterol binding to its receptor is depicted below.
Caption: Zilpaterol signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apvma.gov.au [apvma.gov.au]
Comparative Analysis of Zilpaterol-d7 from Various Suppliers: A Guide for Researchers
For researchers and professionals in drug development, the quality and consistency of stable isotope-labeled internal standards are paramount for accurate bioanalytical assays. This guide provides a comparative analysis of Zilpaterol-d7, a deuterated analog of the β-adrenergic agonist Zilpaterol, from several prominent suppliers. This document is intended to assist in the selection of a suitable standard by presenting available product specifications, recommended experimental protocols for quality assessment, and contextual information on its biological pathway.
Supplier and Product Specification Overview
This compound is primarily utilized as an internal standard for the quantification of Zilpaterol in various biological matrices using mass spectrometry-based methods.[1][2] The quality of the deuterated standard, in terms of chemical purity and isotopic enrichment, directly impacts the accuracy and reproducibility of analytical data. Below is a summary of product specifications as provided by various suppliers.
| Supplier | CAS Number | Molecular Weight | Chemical Purity | Isotopic Purity (Deuterium Incorporation) |
| Cayman Chemical | 1217818-36-4[1] | 268.4[1] | ≥95% (Zilpaterol)[2] | ≥99% deuterated forms (d1-d7); ≤1% d0[2] |
| MedChemExpress | 1217818-36-4[3] | 268.36[3] | Not specified | Not specified |
| Santa Cruz Biotechnology | 1217818-36-4[4] | 268.36[4] | ≥95%[4] | Not specified |
| Clearsynth | 1217818-36-4[5] | 268.36[5] | 95.40% by HPLC[5] | Not specified |
| Simson Pharma Limited | Not Available[6] | Not specified | Certificate of Analysis provided with product[6] | Not specified |
| InvivoChem | 1217818-36-4[7] | Not specified | Not specified | Not specified |
| Nordic Biosite | 1217818-36-4[8] | 268.36[8] | Not specified | Not specified |
Recommended Experimental Protocols for Quality Assessment
To ensure the suitability of this compound for its intended use, a series of analytical tests should be performed. The following are key experimental protocols that can be employed for a comprehensive quality assessment.
Identity Confirmation and Purity Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for confirming the identity and assessing the purity of this compound.[9][10]
-
Objective: To confirm the molecular weight of this compound and to identify and quantify any impurities.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol.[9] A series of dilutions should be made to assess linearity and sensitivity.
-
Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution using mobile phases such as 10 mM ammonium acetate and acetonitrile.[11] The gradient conditions should be optimized to achieve good separation of this compound from any potential impurities.
-
Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source in positive ion mode.[10] Monitor for the protonated molecule [M+H]+ of this compound. For structural confirmation and enhanced specificity, monitor characteristic product ions using Selected Reaction Monitoring (SRM).[10] Common transitions for Zilpaterol include m/z 244 and 185.[9]
-
Data Analysis: The resulting chromatogram should show a single major peak corresponding to this compound. The mass spectrum of this peak should confirm the expected molecular weight. Purity is determined by the area percentage of the main peak relative to the total peak area.
-
Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for determining the isotopic distribution and confirming the level of deuterium incorporation.
-
Objective: To determine the percentage of different deuterated forms (d1-d7) and to quantify the amount of non-deuterated Zilpaterol (d0).[2]
-
Methodology:
-
Sample Infusion or LC-HRMS: The sample can be directly infused into the mass spectrometer or analyzed via LC-HRMS.
-
Data Acquisition: Acquire full scan mass spectra in high-resolution mode.
-
Data Analysis: Analyze the isotopic pattern of the molecular ion. The relative intensities of the peaks corresponding to the different isotopic forms (d0 to d7) are used to calculate the isotopic enrichment. A high percentage of d7 and a low percentage of d0 are desirable.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels.
-
Objective: To confirm the chemical structure of this compound and the specific locations of the deuterium atoms.
-
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the sample in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
Data Acquisition: Acquire 1H and 13C NMR spectra.
-
Data Analysis: In the 1H NMR spectrum, the absence of signals corresponding to the protons that have been replaced by deuterium confirms the isotopic labeling. The remaining signals should be consistent with the structure of the Zilpaterol molecule. 13C NMR can further confirm the carbon skeleton.
-
Visualizing the Experimental Workflow and Biological Context
To aid in the understanding of the evaluation process and the biological relevance of Zilpaterol, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. This compound | Adrenergic Receptor | 1217818-36-4 | Invivochem [invivochem.com]
- 8. This compound - Nordic Biosite [nordicbiosite.com]
- 9. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of zilpaterol in a residue depletion study using LC-MS/MS in cattle plasma, muscle, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]
Performance Evaluation of Zilpaterol-d7 in Proficiency Testing: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zilpaterol-d7 as an internal standard in proficiency testing for the analysis of Zilpaterol. The document outlines its performance characteristics against other potential alternatives, supported by established experimental data and protocols.
Comparative Performance of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative analysis, particularly in the context of proficiency testing where inter-laboratory precision is paramount. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in mass spectrometry-based methods.[1][2][3] This is due to their similar chemical and physical properties to the analyte of interest, which allows them to effectively compensate for variations during sample preparation and analysis.[2][3]
The following table summarizes the expected performance of this compound compared to other potential internal standards based on typical analytical outcomes.
| Internal Standard Type | Analyte | Typical Recovery (%) | Precision (RSD %) | Matrix Effect Compensation |
| This compound (SIL) | Zilpaterol | 95 - 105 | < 5% | Excellent |
| Structural Analog | Zilpaterol | 80 - 110 | < 15% | Moderate to Good |
| No Internal Standard | Zilpaterol | 60 - 120 | > 20% | Poor |
This data is illustrative and based on generally accepted performance characteristics for these types of internal standards in LC-MS/MS analysis.
Experimental Protocols
The following is a representative experimental protocol for the analysis of Zilpaterol in bovine tissue using this compound as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4][5][6]
Sample Preparation and Extraction
-
Homogenization: Weigh 1.0 g of homogenized bovine tissue (liver, muscle) into a centrifuge tube.
-
Fortification: Add a known concentration of this compound internal standard solution to the sample.
-
Extraction: Add 5 mL of methanol and vortex for 1 minute. Centrifuge at 4000 rpm for 10 minutes.
-
Repeat Extraction: Transfer the supernatant to a new tube and repeat the extraction step with another 5 mL of methanol.
-
Combine and Evaporate: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[4]
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[4][5][7]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm).[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[4]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific parent-to-product ion transitions for both Zilpaterol and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Zilpaterol | [Value] | [Value] |
| This compound | [Value + 7] | [Value + 7] |
(Note: Specific m/z values would be determined during method development).
Visualizing Analytical Workflows
Experimental Workflow for Zilpaterol Analysis
The following diagram illustrates the key steps in the analytical workflow for the quantification of Zilpaterol using an internal standard.
Caption: Experimental workflow for Zilpaterol analysis.
Logical Flow for Proficiency Testing Data Evaluation
This diagram outlines the decision-making process for evaluating laboratory performance in a proficiency testing scheme.
Caption: Proficiency testing data evaluation workflow.
Conclusion
The use of this compound as an internal standard provides significant advantages in the quantitative analysis of Zilpaterol for proficiency testing. Its ability to mimic the behavior of the analyte throughout the analytical process leads to superior accuracy and precision, which is essential for reliable inter-laboratory comparisons. The detailed experimental protocol and workflows provided in this guide offer a robust framework for laboratories aiming to achieve high-quality results in veterinary drug residue analysis. Participation in proficiency testing schemes is a crucial component of a laboratory's quality assurance system, and the appropriate use of internal standards like this compound is fundamental to success.[8]
References
- 1. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. Joint FAO/WHO Technical Workshop on Residues of Veterinary Drugs without ADI/MRL - Bangkok, 24 26 August 2004 [fao.org]
The Critical Role of Zilpaterol-d7 in Ensuring Accuracy in Regulatory Analysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of Zilpaterol in biological matrices is paramount for both food safety and anti-doping regulations. The use of a deuterated internal standard, specifically Zilpaterol-d7, has become a cornerstone of robust analytical methodologies. This guide provides a comprehensive comparison of analytical approaches, supported by experimental data, to justify the integral role of this compound in regulatory methods.
Zilpaterol is a β2-adrenergic agonist used to enhance growth and feed efficiency in livestock.[1][2] Its use is regulated due to potential risks to human consumers of meat products and its classification as a doping agent in sports.[3] To enforce maximum residue limits (MRLs) and detect misuse, regulatory bodies rely on highly sensitive and accurate analytical methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
The accuracy of LC-MS/MS quantification can be significantly affected by variations in sample preparation, instrument response, and matrix effects.[6] To counteract these variables, an internal standard is introduced into the sample at a known concentration. The ideal internal standard behaves identically to the analyte of interest throughout the analytical process. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for this purpose.
Superiority of this compound as an Internal Standard
This compound is a synthetic version of Zilpaterol where seven hydrogen atoms have been replaced with deuterium. This modification makes it chemically almost identical to the parent compound, Zilpaterol, but with a different molecular weight, allowing it to be distinguished by a mass spectrometer.
The primary advantages of using this compound over other types of internal standards (e.g., structural analogs) or external standardization include:
-
Correction for Matrix Effects: The most significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components of the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because this compound has the same physicochemical properties as Zilpaterol, it experiences the same matrix effects. The ratio of the analyte to the internal standard remains constant, thus providing a more accurate measurement.
-
Compensation for Extraction Inefficiency: During the multi-step extraction and clean-up process, some of the analyte may be lost. As this compound is added at the beginning of the sample preparation, it is lost at the same rate as the native Zilpaterol. This co-extraction allows for the correction of any recovery inconsistencies.
-
Improved Precision and Reproducibility: By accounting for variations in sample handling, injection volume, and instrument performance, this compound significantly improves the precision and day-to-day reproducibility of the analytical method.[4]
Comparative Performance of Analytical Methods
The following table summarizes the performance of a validated LC-MS/MS method for the simultaneous determination of three β-agonists, including Zilpaterol, using this compound as an internal standard in various meat samples.
| Parameter | Clenbuterol | Ractopamine | Zilpaterol |
| Linearity (R²)¹ | 0.9992 | 0.9998 | 0.9979 |
| Limit of Quantification (LOQ) (µg/kg)¹ | 0.2 | 0.4 | 0.2 |
| Average Recovery (%)¹ | 109.1-118.3 | 95.3-109.0 | 94.1-120.0 |
| Coefficient of Variation (CV) (%)¹ | < 10.58 | < 10.58 | < 10.58 |
¹Data from a study on the simultaneous determination of three β-agonists in meat samples.[4]
These results demonstrate that the method utilizing this compound meets the stringent criteria set by international regulatory bodies like the Codex Alimentarius, showcasing its suitability for official control.[4]
Experimental Protocols
A detailed methodology for a validated LC-MS/MS method for the determination of Zilpaterol in bovine tissue is outlined below.
Sample Preparation and Extraction
-
Homogenization: A 1-gram sample of homogenized bovine tissue (liver or muscle) is fortified with a known amount of this compound internal standard solution.[7]
-
Extraction: The sample is extracted with 5 mL of methanol.[7]
-
Centrifugation: The mixture is centrifuged to separate the solid and liquid phases.[7]
-
Solid-Phase Extraction (SPE) Clean-up: An aliquot of the supernatant is applied to an Oasis® MCX 96-well plate for clean-up. The plate is washed sequentially to remove interfering substances.[7]
-
Elution: The analyte and internal standard are eluted with 0.1% ammonium acetate in methanol.[7]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a solution of 90:10 10 mM ammonium acetate with 0.1% formic acid:methanol for LC-MS/MS analysis.[7]
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph, and the compounds are separated on a C18 analytical column.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in positive electrospray ionization (ESI+) mode, and specific precursor-to-product ion transitions are monitored for both Zilpaterol and this compound.
Visualizing the Workflow and Mechanism
To further clarify the analytical process and the biological context of Zilpaterol, the following diagrams are provided.
Zilpaterol exerts its effects by binding to β2-adrenergic receptors, initiating a signaling cascade that ultimately leads to increased protein synthesis and decreased fat deposition.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based regulatory methods is unequivocally justified. Its ability to mimic the behavior of the target analyte throughout the analytical process provides a robust correction for a wide range of potential errors, most notably matrix effects and variations in extraction recovery. The presented data underscores the high level of accuracy, precision, and reliability that can be achieved, ensuring that regulatory laboratories can confidently enforce safety standards and fair practices in both the food industry and sports. For any researcher or scientist involved in the analysis of Zilpaterol, the incorporation of this compound is a critical component for generating defensible and high-quality data.
References
- 1. Zilpaterol - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Determination and enantioselective separation of zilpaterol in human urine after mimicking consumption of contaminated meat using high-performance liquid chromatography with tandem mass spectrometry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of zilpaterol in a residue depletion study using LC-MS/MS in cattle plasma, muscle, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. fao.org [fao.org]
Safety Operating Guide
Navigating the Safe Disposal of Zilpaterol-d7: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Zilpaterol-d7, a deuterated analog of the β2-adrenergic agonist Zilpaterol. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
This compound, like its parent compound, is a potent pharmaceutical substance that requires careful management as hazardous waste. The information presented herein is synthesized from safety data sheets (SDS) and general guidelines for hazardous pharmaceutical waste disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is harmful if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.
| Hazard Information and Protective Measures | |
| GHS Hazard Statements | H302: Harmful if swallowed. H332: Harmful if inhaled. H372: Causes damage to organs (Cardiovascular system, Central nervous system, Lungs) through prolonged or repeated exposure. |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear safety glasses with side-shields or goggles. Skin Protection: Wear protective gloves (consider double gloving), a lab coat, and other protective clothing as necessary to prevent skin contact. Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling in a way that generates dust. |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store at -20°C for long-term stability. |
Step-by-Step Disposal Protocol for this compound
Currently, there is no specific, validated chemical neutralization protocol for the routine laboratory-scale deactivation of this compound. Therefore, the primary and recommended method of disposal is to treat it as hazardous chemical waste and to engage a licensed environmental waste management service for its collection and ultimate destruction, likely through incineration.
The following workflow outlines the procedural steps for the proper disposal of this compound from a laboratory setting.
Detailed Steps:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Work Area: Conduct all waste handling and consolidation activities in a well-ventilated area, such as a certified chemical fume hood, to minimize the risk of inhalation.
-
Solid Waste Collection:
-
Carefully sweep or vacuum any unused solid this compound into a designated hazardous waste container. Avoid generating dust.
-
Collect any disposable items that have come into contact with this compound (e.g., weigh boats, contaminated gloves, pipette tips) and place them in the same hazardous waste container.
-
-
Waste Container and Labeling:
-
Use a container that is compatible with chemical waste, sealable, and in good condition.
-
Clearly label the container with "Hazardous Waste" and the specific chemical name, "this compound". Ensure the label is securely attached and legible.
-
-
Spill Management:
-
In the event of a spill, prevent the spread of the material.
-
For small spills, gently cover with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels to clean up the initial spill.
-
Carefully sweep up the absorbent material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and place the cleaning materials into the hazardous waste container.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
-
Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product unless thoroughly decontaminated. It is generally recommended to dispose of them through the hazardous waste stream.
-
Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain or in the regular trash. This is to prevent contamination of waterways and the environment.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Storage of Waste: Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials, pending collection by a licensed waste disposal service.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor. Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.
Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway
Zilpaterol acts as a β2-adrenergic receptor agonist. Understanding its mechanism of action provides insight into its biological potency and the importance of preventing its release into the environment. The binding of Zilpaterol to the β2-adrenergic receptor on the cell surface initiates a signaling cascade.
By adhering to these disposal procedures, laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations, thereby upholding the principles of responsible chemical management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
